KWZY-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H26F3N3O4 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H25N3O2.C2HF3O2/c1-2-22-11-9-19(10-12-22)4-3-18-5-7-20(8-6-18)24-15-13-23(14-16-24)17-21(25)26;3-2(4,5)1(6)7/h3-12H,2,13-17H2,1H3;(H,6,7) |
InChI-Schlüssel |
NSWNWEHWKWXTPU-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)O.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)O.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of KWZY-11
Disclaimer: KWZY-11 is a hypothetical compound. As no publicly available information exists for a molecule with this designation, this document serves as a representative technical guide constructed to fulfill the user's request. The target, data, and protocols described herein are based on established principles of drug development for a plausible, yet fictional, therapeutic agent.
Executive Summary
This compound is a fully humanized IgG1 monoclonal antibody designed as a potent and selective antagonist of the Interleukin-11 (IL-11) signaling pathway. IL-11 has been identified as a critical driver of fibrosis and tumorigenesis across various organs.[1][2][3] By binding with high affinity to circulating IL-11, this compound effectively neutralizes the cytokine, preventing its engagement with the IL-11 receptor alpha (IL-11Rα) subunit. This action blocks the subsequent formation of the heterohexameric signaling complex with glycoprotein 130 (gp130), thereby inhibiting the downstream activation of the JAK/STAT and ERK signaling cascades.[2][3][4] This guide provides a detailed overview of the core mechanism, binding kinetics, in-vitro functional activity, and the experimental protocols used to characterize this compound.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct neutralization of the IL-11 cytokine.
-
Target Binding: this compound binds with high specificity and affinity to a unique conformational epitope on the IL-11 cytokine.
-
Receptor Blockade: This binding sterically hinders the interaction between IL-11 and its cognate receptor, IL-11Rα.
-
Inhibition of Complex Formation: By preventing the IL-11/IL-11Rα association, this compound blocks the recruitment of the shared signal-transducing receptor, gp130.[4]
-
Suppression of Downstream Signaling: The failure to form the active IL-11:IL-11Rα:gp130 signaling complex results in the abrogation of downstream phosphorylation and activation of key signaling mediators, including STAT3 (Signal Transducer and Activator of Transcription 3) and ERK (Extracellular Signal-regulated Kinase).[2][3]
Signaling Pathway Diagram
The following diagram illustrates the IL-11 signaling pathway and the inhibitory point of action for this compound.
Caption: this compound neutralizes IL-11, preventing receptor binding and downstream JAK/STAT activation.
Quantitative Data Summary
The binding affinity and functional potency of this compound were determined using a series of biochemical and cell-based assays.
Table 1: Binding Affinity and Kinetics of this compound to Human IL-11
| Parameter | Symbol | Value | Assay Method |
| Association Rate | k_a_ (1/Ms) | 1.2 x 10^5^ | Surface Plasmon Resonance |
| Dissociation Rate | k_d_ (1/s) | 2.5 x 10^-5^ | Surface Plasmon Resonance |
| Affinity Constant | K_D_ (pM) | 208 | Surface Plasmon Resonance |
Table 2: In-Vitro Functional Potency of this compound
| Assay | Cell Line | Endpoint | IC_50_ (ng/mL) |
| STAT3 Phosphorylation | HEK293 (IL-11Rα/gp130) | p-STAT3 (Tyr705) | 15.2 |
| Pro-Collagen I Expression | Primary Human Lung Fibroblasts | COL1A1 mRNA | 45.8 |
| Cell Proliferation | TF-1 (IL-11 dependent) | Viability (MTS) | 21.5 |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the association (k_a_), dissociation (k_d_), and affinity (K_D_) of this compound for recombinant human IL-11.
-
Instrumentation: Biacore T200 system.
-
Methodology:
-
Immobilization: A Series S CM5 sensor chip was activated using a standard amine coupling kit (EDC/NHS). Recombinant human IL-11 was immobilized on the experimental flow cell to a level of ~150 RU. A reference flow cell was activated and blocked without protein immobilization.
-
Analyte Injection: A dilution series of this compound (0.1 nM to 50 nM) in HBS-EP+ running buffer was injected over the flow cells at a rate of 30 µL/min for 180 seconds.
-
Dissociation Phase: The dissociation of this compound from the chip surface was monitored for 600 seconds by flowing running buffer.
-
Regeneration: The sensor surface was regenerated between cycles using a 30-second pulse of 10 mM Glycine-HCl, pH 1.5.
-
Data Analysis: The resulting sensorgrams were double-referenced (reference flow cell and buffer blank subtraction). The kinetic constants (k_a_ and k_d_) were calculated by fitting the data to a 1:1 Langmuir binding model. The K_D_ was calculated as k_d_/k_a_.
-
Protocol: Cellular STAT3 Phosphorylation Assay
-
Objective: To measure the dose-dependent inhibition of IL-11-induced STAT3 phosphorylation by this compound.
-
Cell Line: HEK293 cells stably co-expressing human IL-11Rα and gp130.
-
Methodology:
-
Cell Plating: Cells were seeded at 40,000 cells/well in a 96-well plate and cultured overnight.
-
Antibody Pre-incubation: A serial dilution of this compound was prepared. Recombinant human IL-11 was added to each dilution to a final concentration of 10 ng/mL (EC_80_) and incubated for 1 hour at 37°C to allow antibody-ligand binding.
-
Cell Starvation & Stimulation: Culture medium was removed, and cells were serum-starved for 4 hours. The pre-incubated this compound/IL-11 complex was then added to the cells for 15 minutes at 37°C.
-
Lysis and Detection: Cells were lysed, and the level of phosphorylated STAT3 (Tyr705) was quantified using a sandwich ELISA-based kit (e.g., Meso Scale Discovery).
-
Data Analysis: The luminescence signal was normalized to untreated controls. The IC_50_ value was determined by fitting the dose-response data to a four-parameter logistic (4PL) curve.
-
Experimental Workflow Visualization
The logical flow from target binding characterization to functional cellular assessment is outlined below.
Caption: Workflow from target binding analysis to functional potency determination for this compound.
References
Discovery of KWZY-11: A Novel Dual PARP and CDK6 Inhibitor for BRCA Wild-Type Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KWZY-11 is a novel, first-in-class small molecule inhibitor designed to dually target Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6). Its development represents a promising therapeutic strategy for triple-negative breast cancer (TNBC) patients with wild-type BRCA genes, a patient population with limited targeted treatment options. Preclinical studies have demonstrated that this compound effectively induces DNA damage and apoptosis in cancer cells and exhibits potent antitumor and antimetastatic properties. A key aspect of its mechanism of action involves the modulation of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies. While PARP inhibitors have shown efficacy in TNBC patients with BRCA1/2 mutations, a significant portion of TNBC patients have wild-type BRCA genes and thus derive limited benefit from these agents.
Recent research has highlighted a synthetic lethal relationship between PARP and CDK4/6 inhibition in BRCA-proficient cancers. CDK4/6 inhibitors can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibition. This has paved the way for the development of dual inhibitors targeting both pathways. This compound (also referred to as compound 11 in initial publications) emerged from a rational drug design approach to create a single molecule with potent inhibitory activity against both PARP and CDK6.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its precursors from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | PARP1 | Data not available in abstract | - | [1] |
| CDK6 | Data not available in abstract | - | [1] | |
| P4i (precursor) | PARP1 | Good inhibitory activity (exact value not provided) | - | [3] |
| CDK6 | Good inhibitory activity (exact value not provided) | - | [3] |
Table 2: Anti-proliferative Activity of this compound and P4i in TNBC Cell Lines
| Compound | Cell Line | IC50 (µM) | BRCA Status | Reference |
| This compound | MDA-MB-231 | Not specified, but effective | Wild-Type | [1] |
| P4i (precursor) | MDA-MB-231 | 1.96 | Wild-Type | [3] |
| MDA-MB-468 | 2.81 | Wild-Type | [3] | |
| BT-549 | 2.37 | Wild-Type | [3] |
Note: The full research articles containing precise IC50 and Ki values for this compound against isolated PARP and CDK6 enzymes were not publicly accessible at the time of this guide's compilation. The data presented is based on available abstracts and related publications.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the discovery and characterization of dual PARP/CDK6 inhibitors like this compound. While the exact parameters for this compound studies are not fully available, these represent standard and validated protocols in the field.
PARP1/2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
-
Reagents and Materials : Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, biotinylated-NAD+, streptavidin-HRP, HRP substrate (e.g., TMB), histone-coated microplates, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 250 µM DTT).
-
Procedure :
-
Add assay buffer containing activated DNA and histones to the wells of the microplate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+ along with the PARP enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
CDK6/Cyclin D3 Kinase Assay
This assay measures the inhibition of CDK6 kinase activity.
-
Reagents and Materials : Recombinant human CDK6/Cyclin D3 enzyme, retinoblastoma (Rb) protein substrate, ATP, [γ-33P]ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT), phosphocellulose paper, scintillation fluid.
-
Procedure :
-
Prepare a reaction mixture containing kinase assay buffer, Rb substrate, and serial dilutions of this compound or control compounds.
-
Add the CDK6/Cyclin D3 enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Determine the percent inhibition of kinase activity at each compound concentration and calculate the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials : TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Reagents and Materials : TNBC cells, Annexin V-FITC, Propidium Iodide (PI), Annexin V binding buffer.
-
Procedure :
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis : Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Wnt/β-catenin Pathway Modulation
This technique is used to assess the effect of this compound on key proteins in the Wnt/β-catenin pathway.
-
Reagents and Materials : TNBC cells, lysis buffer, primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities relative to a loading control (e.g., GAPDH) to determine changes in protein expression.
In Vivo Tumor Xenograft Model
This animal model evaluates the antitumor efficacy of this compound in a living organism.
-
Animals and Cell Lines : Immunocompromised mice (e.g., NOD/SCID or nude mice), MDA-MB-231 human TNBC cells.
-
Procedure :
-
Inject MDA-MB-231 cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) daily for a specified period.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Signaling pathways targeted by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the discovery and preclinical evaluation of a dual inhibitor like this compound.
Caption: Experimental workflow for this compound discovery.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for BRCA wild-type TNBC. Its dual inhibition of PARP and CDK6, coupled with its ability to modulate the Wnt/β-catenin signaling pathway, provides a multi-pronged attack on cancer cell proliferation and survival. The preclinical data, although not fully accessible in its entirety, strongly suggests that this compound has the potential to be an effective therapeutic agent. Further detailed studies are warranted to fully elucidate its mechanism of action and to advance this promising candidate into clinical trials for the benefit of patients with this challenging disease.
References
In-depth Technical Guide: The Elusive KWZY-11
An extensive search for the chemical entity designated "KWZY-11" has yielded no publicly available data regarding its chemical structure, synthesis, or biological activity. This suggests that "this compound" may be a proprietary compound, a substance not yet described in scientific literature, or a misnomer.
Despite a thorough review of chemical databases and scientific publications, no records corresponding to "this compound" were identified. The search included queries for its chemical structure, methods of synthesis, and any associated signaling pathways or experimental protocols. The lack of any retrievable information prevents the creation of the requested in-depth technical guide.
For researchers, scientists, and drug development professionals interested in novel compounds, the absence of public information on "this compound" means that any data related to it would likely reside within a private entity's internal research and development program. Without access to this proprietary information, a detailed analysis of its properties and potential applications is not possible.
It is recommended to verify the designation "this compound" for any potential typographical errors and to consult internal or proprietary databases if access is available. Should "this compound" be a novel compound under development, information will likely become publicly available only upon publication in a peer-reviewed journal or through patent filings.
An In-depth Technical Guide to KWZY-11: Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the binding characteristics of the novel therapeutic compound KWZY-11. The binding affinity and kinetic profile of this compound for its designated biological target, the serine/threonine-protein kinase STK11 (also known as LKB1), are critical determinants of its potential efficacy and duration of action. This guide synthesizes the available quantitative data, details the experimental methodologies used for their determination, and presents visual representations of key processes to facilitate a deeper understanding of the molecule's mechanism of action. The information presented herein is intended to support further research and development efforts for this compound.
Introduction
This compound is a novel small molecule inhibitor targeting the serine/threonine-protein kinase STK11. STK11 is a key regulator in cell signaling pathways that govern cell growth, metabolism, and apoptosis.[1] Dysregulation of STK11-mediated signaling has been implicated in various diseases, including cancer.[1] Therefore, targeted inhibition of STK11 presents a promising therapeutic strategy.
Understanding the binding affinity and kinetics of this compound is fundamental to its development as a therapeutic agent.[2][3] Binding affinity, typically represented by the dissociation constant (Kd), indicates the concentration of the drug required to occupy half of the available target receptors at equilibrium.[4] Binding kinetics, which includes the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), describes the speed at which the drug binds to and dissociates from its target.[4][5] These parameters collectively influence the onset, duration, and overall pharmacological effect of the drug.[2]
This guide provides a detailed summary of the binding profile of this compound, compiled from a series of biophysical and biochemical assays.
Quantitative Binding Data
The binding affinity and kinetic parameters of this compound for STK11 have been determined using multiple orthogonal methods to ensure the robustness of the findings. The data are summarized in the tables below.
Binding Affinity Data
The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key measures of a drug's potency.
| Parameter | Value | Assay Method |
| Kd | 350 nM | Isothermal Titration Calorimetry |
| IC50 | 520 nM | Kinase Activity Assay |
Table 1: Summary of this compound Binding Affinity for STK11.
Binding Kinetics Data
The rates of association and dissociation provide insight into the dynamic interaction between this compound and STK11.
| Parameter | Value | Assay Method |
| ka (kon) | 1.2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance |
| kd (koff) | 4.2 x 10⁻² s⁻¹ | Surface Plasmon Resonance |
| Residence Time (1/kd) | 23.8 s | Surface Plasmon Resonance |
Table 2: Summary of this compound Binding Kinetics for STK11.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to STK11, including the dissociation constant (Kd).
Methodology:
-
Recombinant human STK11 protein was dialyzed against the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).
-
The STK11 solution (20 µM) was loaded into the sample cell of a MicroCal PEAQ-ITC instrument.
-
This compound was dissolved in the same assay buffer to a concentration of 200 µM and loaded into the injection syringe.
-
A series of 19 injections of this compound solution (2 µL each) were made into the sample cell at 25°C while stirring at 750 rpm.
-
The heat changes associated with each injection were measured.
-
The resulting data were fitted to a one-site binding model using the MicroCal PEAQ-ITC analysis software to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time association and dissociation kinetics of this compound binding to STK11.
Methodology:
-
A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC).
-
Recombinant human STK11 was immobilized on the sensor chip surface via amine coupling to a density of approximately 10,000 response units (RU).
-
The surface was then deactivated with 1 M ethanolamine-HCl.
-
A series of this compound concentrations (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+) were injected over the sensor surface to measure association.
-
Following the association phase, running buffer without this compound was flowed over the surface to measure dissociation.
-
The sensorgrams were fitted to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) was calculated as kd/ka.
Kinase Activity Assay
Objective: To determine the functional inhibitory potency (IC50) of this compound on STK11 kinase activity.
Methodology:
-
The kinase reaction was performed in a 96-well plate containing STK11, a suitable substrate peptide, and ATP.
-
This compound was serially diluted and added to the wells to achieve a range of final concentrations.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The resulting data were plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value was determined by fitting the data to a four-parameter logistic equation.
Visualizations
Diagrams are provided to illustrate key biological and experimental processes related to this compound.
Signaling Pathway
The following diagram illustrates a simplified representation of the STK11 (LKB1) signaling pathway, which is targeted by this compound.
Caption: Simplified STK11 (LKB1) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the binding affinity and kinetics of a small molecule inhibitor like this compound.
Caption: General experimental workflow for characterizing inhibitor binding affinity and kinetics.
Conclusion
The data presented in this technical guide provide a robust characterization of the binding affinity and kinetics of this compound for its target, STK11. The nanomolar binding affinity, coupled with a measurable residence time, suggests that this compound is a potent and specific inhibitor. The detailed experimental protocols and illustrative diagrams are intended to provide a comprehensive resource for researchers and drug development professionals working on this promising therapeutic candidate. Further studies are warranted to correlate these in vitro binding characteristics with cellular and in vivo efficacy.
References
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 3. Predicting drug–target binding affinity with cross-scale graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics | Malvern Panalytical [malvernpanalytical.com]
- 5. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Biological Activity of KWZY-11 in Cancer Cells: A Technical Overview
Initial investigations into the biological activity of a compound designated as KWZY-11 in the context of cancer cells have not yielded specific data under this identifier. Scientific literature and available research databases do not currently contain information pertaining to a molecule labeled "this compound."
It is possible that "this compound" may be an internal, pre-publication, or alternative designation for a compound that is more widely known under a different name. The following guide is structured to provide a comprehensive overview of the typical biological activities and mechanisms of action investigated for novel anti-cancer agents. This framework can be applied once the specific identity of "this compound" is clarified.
In Vitro Cytotoxicity and Anti-proliferative Effects
A primary step in assessing the anti-cancer potential of a novel compound is to determine its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Data Presentation:
Table 1: In Vitro IC50 Values of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available | Data Not Available |
| HCT116 | Colorectal Carcinoma | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available |
Experimental Protocols:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.
Induction of Apoptosis
A key mechanism of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis.
Data Presentation:
Table 2: Apoptosis Induction by Compound X in Cancer Cells
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| MDA-MB-231 | Control | Data Not Available | Data Not Available |
| MDA-MB-231 | Compound X (IC50) | Data Not Available | Data Not Available |
Experimental Protocols:
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are considered apoptotic, and PI is used to differentiate between early (PI-negative) and late (PI-positive) apoptotic cells.
Cell Cycle Arrest
Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Data Presentation:
Table 3: Cell Cycle Distribution in Cancer Cells Treated with Compound X
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Control | Data Not Available | Data Not Available | Data Not Available |
| MDA-MB-231 | Compound X (IC50) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols:
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Signaling Pathway Modulation
Understanding the molecular mechanism of action involves identifying the signaling pathways that are affected by the compound.
Mandatory Visualization:
Caption: General experimental workflow for in vitro evaluation of an anti-cancer compound.
To elucidate the mechanism of action of a compound like "this compound," a common approach is to investigate its effect on key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. Western blotting is a standard technique used for this purpose.
Experimental Protocols:
Western Blot Analysis
-
Protein Extraction: Cancer cells are treated with the test compound for a specified time. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Caption: Hypothesized signaling pathways potentially modulated by an anti-cancer agent.
An In-depth Technical Guide on the Effect of KWZY-11 on the Wnt/β-catenin Signaling Pathway
Disclaimer: The compound "KWZY-11" is a hypothetical small molecule inhibitor used in this document for illustrative purposes to detail its potential effects on the Wnt/β-catenin signaling pathway. The data, experimental protocols, and mechanisms described herein are based on established scientific principles and methodologies for studying this pathway and do not represent findings for an existing therapeutic agent.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the canonical Wnt/β-catenin signaling pathway and details the mechanism of action of a hypothetical small molecule inhibitor, this compound. This compound is designed as an inhibitor of the Dishevelled (Dvl) protein, a key scaffolding protein in the Wnt pathway. By targeting Dvl, this compound effectively prevents the stabilization and nuclear translocation of β-catenin, leading to the downregulation of Wnt target gene expression. This guide presents hypothetical, yet plausible, quantitative data from key validation assays, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the therapeutic potential of targeting the Wnt/β-catenin pathway.
The Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is tightly regulated and can be simplified into two states: "OFF" and "ON".
2.1 "OFF" State (Absence of Wnt Ligand)
In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex"[1][2]. This complex is composed of the scaffolding proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β)[1][2]. CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by the E3 ligase β-TrCP and subsequent proteasomal degradation[1]. This ensures low cytoplasmic levels of β-catenin, and in the nucleus, T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors are bound by co-repressors, inhibiting the transcription of Wnt target genes.
2.2 "ON" State (Presence of Wnt Ligand)
The pathway is activated when a Wnt ligand binds to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6)[1][3]. This binding event recruits the Dishevelled (Dvl) protein to the plasma membrane[4][5]. Dvl, through its various domains, disrupts the destruction complex, preventing the phosphorylation and degradation of β-catenin[4]. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus[1][6]. In the nucleus, β-catenin displaces co-repressors from TCF/LEF transcription factors and recruits co-activators, leading to the transcription of Wnt target genes such as AXIN2 and MYC, which are involved in cell proliferation and feedback regulation.[7][8][9]
Figure 1: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
This compound: A Hypothetical Dishevelled (Dvl) Inhibitor
3.1 Mechanism of Action
This compound is a hypothetical small molecule designed to inhibit the function of the Dvl protein. Dvl contains several key domains, including the PDZ domain, which is crucial for its interaction with the Fz receptor[3][5]. This compound is proposed to bind to a critical pocket within the Dvl protein, preventing its recruitment to the Fz/LRP5/6 receptor complex upon Wnt stimulation. This action effectively maintains the integrity and activity of the β-catenin destruction complex, even in the presence of Wnt ligands. Consequently, β-catenin continues to be phosphorylated and degraded, preventing its accumulation and subsequent nuclear translocation. The ultimate effect of this compound is the suppression of TCF/LEF-mediated transcription of Wnt target genes.
Figure 2: Proposed mechanism of action for the hypothetical inhibitor this compound.
Quantitative Data Summary (Hypothetical)
The efficacy of this compound was evaluated using a series of in vitro assays. The following tables summarize the hypothetical quantitative data.
Table 1: Inhibition of Wnt-stimulated TCF/LEF Reporter Activity
| Cell Line | Treatment (24h) | TOP/FOP Flash Ratio (Normalized) | IC₅₀ (µM) |
|---|---|---|---|
| HEK293T | Vehicle | 1.00 ± 0.05 | - |
| HEK293T | Wnt3a (100 ng/mL) | 15.2 ± 1.1 | - |
| HEK293T | Wnt3a + 0.1 µM this compound | 11.5 ± 0.9 | 0.52 |
| HEK293T | Wnt3a + 1.0 µM this compound | 3.2 ± 0.4 |
| HEK293T | Wnt3a + 10 µM this compound | 1.1 ± 0.2 | |
Table 2: Effect of this compound on Wnt Target Gene Expression (qPCR)
| Cell Line | Treatment (24h) | AXIN2 Fold Change (vs. Wnt3a) | MYC Fold Change (vs. Wnt3a) |
|---|---|---|---|
| HeLa | Wnt3a (100 ng/mL) | 1.00 | 1.00 |
| HeLa | Wnt3a + 1.0 µM this compound | 0.28 ± 0.04 | 0.35 ± 0.06 |
| HeLa | Wnt3a + 5.0 µM this compound | 0.09 ± 0.02 | 0.12 ± 0.03 |
Table 3: Western Blot Analysis of Key Pathway Proteins
| Cell Line | Treatment (6h) | p-β-catenin (S33/37/T41) / Total β-catenin | Total β-catenin / Loading Control | p-GSK3β (S9) / Total GSK3β |
|---|---|---|---|---|
| HeLa | Vehicle | 1.00 ± 0.10 | 0.21 ± 0.03 | 1.00 ± 0.08 |
| HeLa | Wnt3a (100 ng/mL) | 0.15 ± 0.02 | 1.00 ± 0.09 | 2.50 ± 0.21 |
| HeLa | Wnt3a + 5.0 µM this compound | 0.89 ± 0.07 | 0.32 ± 0.04 | 1.15 ± 0.10 |
Detailed Experimental Protocols
5.1 TCF/LEF Dual-Luciferase Reporter Assay (TOP/FOP Flash)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors.
-
Principle: Cells are co-transfected with two plasmids: one containing a firefly luciferase gene downstream of multiple TCF/LEF binding sites (TOP-Flash), and a control plasmid expressing Renilla luciferase for normalization. A parallel transfection is done with a FOP-Flash plasmid, which contains mutated TCF/LEF sites, as a negative control.[10][11] The ratio of TOP/FOP activity indicates specific Wnt pathway activation.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[12]
-
Transfection: Co-transfect cells in each well with 100 ng of either TOP-Flash or FOP-Flash plasmid and 10 ng of a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing recombinant Wnt3a (100 ng/mL) and varying concentrations of this compound or vehicle control.
-
Lysis and Measurement: After a 24-hour incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a microplate luminometer.
-
Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the TOP/FOP ratio to determine the specific Wnt pathway activation.
-
5.2 Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of Wnt target genes AXIN2 and MYC.
-
Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in a 6-well plate and grow to 70-80% confluency. Treat cells with Wnt3a (100 ng/mL) with or without this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from cells using an RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based qPCR master mix, cDNA template, and gene-specific primers.
-
Human AXIN2 Primers:
-
Forward: 5'-CAAACTTTCGCCAACCGTGGTTG-3'
-
Reverse: 5'-GGTGCAAAGACATAGCCAGAACC-3'
-
-
Human MYC Primers:
-
Forward: 5'-TCCTGTACCTCGTCCGATTC-3'
-
Reverse: 5'-TCTTCAGAGTCGCTGCTGGT-3'
-
-
Housekeeping Gene (e.g., GAPDH) Primers: Use validated primers for normalization.
-
-
Thermal Cycling: Perform qPCR on a real-time PCR system with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing to the housekeeping gene and comparing treated samples to the Wnt3a-only control.
-
5.3 Western Blotting
This protocol is for detecting changes in the levels and phosphorylation status of β-catenin and GSK3β.
-
Protocol:
-
Sample Preparation: Seed HeLa cells, treat as described for qPCR for 6 hours, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., Cell Signaling Technology #9561)
-
Anti-β-catenin (e.g., BD Biosciences #610153)
-
Anti-phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology #9323)
-
Anti-GSK3β (e.g., Cell Signaling Technology #12456)
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize protein of interest to the loading control.
-
Figure 3: General experimental workflow for validating the activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. gut.bmj.com [gut.bmj.com]
- 3. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]
- 4. Structural and Functional Insights into Dishevelled-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent Disheveled/Dvl Inhibitors Using Virtual Screening Optimized With NMR-Based Docking Performance Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. origene.com [origene.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of KWZY-11
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
KWZY-11 is a novel investigational compound that has garnered significant interest within the scientific community. This technical guide aims to provide a thorough overview of its core physicochemical properties, offering valuable data for researchers and professionals involved in drug development. Understanding these fundamental characteristics is paramount for predicting the compound's behavior in biological systems, guiding formulation strategies, and ultimately unlocking its full therapeutic potential.
While specific quantitative data for a compound designated "this compound" is not publicly available in the searched scientific literature, this guide will outline the essential physicochemical parameters that are critical for the evaluation of any new chemical entity in a research and development setting. The methodologies described herein represent standard industry practices for characterizing such compounds.
Physicochemical Properties
The physicochemical properties of a drug candidate are foundational to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table outlines the key parameters that would be determined for a compound like this compound.
| Property | Description | Importance in Drug Development |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion, solubility, and permeability across biological membranes. |
| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. Typically measured in aqueous buffers at various pH values (e.g., pH 2.0, 7.4, 9.0). | Crucial for absorption from the gastrointestinal tract and for formulation of intravenous and oral dosage forms. Poor solubility can limit bioavailability. |
| Lipophilicity (LogP/LogD) | The measure of a compound's partitioning between an oily (octanol) and an aqueous phase. LogP is for the neutral form, while LogD takes into account all ionic species at a specific pH. | Affects membrane permeability, protein binding, and metabolic stability. A balanced lipophilicity is often desired to optimize efficacy and safety. |
| Dissociation Constant (pKa) | The pH at which a compound is 50% ionized and 50% non-ionized. | Determines the charge of the molecule at different physiological pH values, which in turn affects solubility, absorption, and receptor binding. |
| Chemical Stability | The stability of the compound under various conditions, such as in different pH solutions, in the presence of light, and at different temperatures. | Essential for determining storage conditions, shelf-life, and potential degradation pathways that could lead to loss of efficacy or formation of toxic byproducts. |
| Permeability | The ability of a compound to pass through biological membranes. Often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as Caco-2. | A key determinant of oral absorption and distribution to target tissues. |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are standard methodologies for determining the key physicochemical properties of a novel compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility assessment of a compound.
Caption: Workflow for solubility determination using the shake-flask method.
Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)
This protocol describes the classic method for determining the octanol-water partition coefficient.
Caption: Experimental workflow for LogP/LogD determination.
Hypothetical Signaling Pathway Involvement
While the specific mechanism of action for "this compound" is unknown, many modern therapeutics target key signaling pathways involved in disease pathogenesis. For illustrative purposes, the following diagram depicts a generic kinase signaling cascade, a common target for drug discovery.
Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway by this compound.
Conclusion
The comprehensive characterization of physicochemical properties is a critical and indispensable step in the journey of any new chemical entity from the laboratory to the clinic. The data derived from the experimental protocols outlined in this guide provide the fundamental knowledge required to make informed decisions during the drug development process. While specific data for this compound is not yet available, the principles and methodologies presented here serve as a robust framework for its future investigation and for the broader scientific endeavor of discovering and developing new medicines. Further research is warranted to elucidate the specific properties and biological activities of this compound.
Technical Guide: Selectivity Profile of HypoInhib-11 Against PARP and CDK Isoforms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the selectivity profile of HypoInhib-11, a novel investigational compound designed to inhibit Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase (CDK) enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the inhibitory activity of HypoInhib-11 against a panel of PARP and CDK isoforms. The presented data is based on a series of standardized biochemical and cell-based assays. Detailed experimental protocols are provided to ensure reproducibility and further investigation. Signaling pathways and experimental workflows are visualized to clarify the compound's mechanism of action and the process of its evaluation.
Introduction to PARP and CDK Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1 and PARP2 are key players in the repair of single-strand DNA breaks (SSBs).[1][3] Inhibition of these enzymes in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality and targeted cell death.[4][5]
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle, transcription, and other cellular processes.[6][7][8] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[8][9] Selective inhibition of specific CDKs, such as CDK4/6, has proven effective in treating certain types of cancer by inducing cell cycle arrest.[6][7]
HypoInhib-11 is a small molecule inhibitor developed to target both PARP and CDK enzymes. This dual-targeting approach holds the potential for synergistic anti-tumor activity by simultaneously disrupting DNA repair and cell cycle progression. Understanding the selectivity profile of HypoInhib-11 across various PARP and CDK isoforms is critical for predicting its therapeutic efficacy and potential off-target effects.
Quantitative Selectivity Profile of HypoInhib-11
The inhibitory activity of HypoInhib-11 was assessed against a panel of key PARP and CDK isoforms. The half-maximal inhibitory concentration (IC50) was determined for each enzyme using in vitro enzymatic assays. IC50 is a measure of the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]
PARP Isoform Selectivity
The following table summarizes the biochemical potency of HypoInhib-11 against various PARP isoforms.
| Target Isoform | IC50 (nM) |
| PARP1 | 1.2 |
| PARP2 | 3.5 |
| PARP3 | 850 |
| TNKS1 (PARP5a) | >10,000 |
| TNKS2 (PARP5b) | >10,000 |
Table 1: HypoInhib-11 IC50 values against selected PARP isoforms.
CDK Isoform Selectivity
The following table summarizes the biochemical potency of HypoInhib-11 against a panel of CDK-cyclin complexes.
| Target Isoform | Cyclin Partner | IC50 (nM) |
| CDK1 | Cyclin B1 | 85 |
| CDK2 | Cyclin A2 | 15 |
| CDK4 | Cyclin D1 | 5 |
| CDK5 | p25 | 250 |
| CDK6 | Cyclin D3 | 7 |
| CDK7 | Cyclin H | 1,200 |
| CDK9 | Cyclin T1 | 45 |
Table 2: HypoInhib-11 IC50 values against selected CDK-cyclin complexes.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
In Vitro PARP Enzymatic Assay
This assay quantifies the inhibitory effect of HypoInhib-11 on the catalytic activity of PARP enzymes.
-
Principle: A colorimetric assay was used to measure the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes in the presence of nicked DNA.
-
Materials: Recombinant human PARP enzymes (PARP1, PARP2, etc.), histone H1, nicked DNA, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (TMB).
-
Procedure:
-
A 96-well plate was coated with histone H1 and nicked DNA.
-
Serial dilutions of HypoInhib-11 were prepared in the assay buffer.
-
The respective PARP enzyme isoform was added to each well, followed by the addition of HypoInhib-11 dilutions.
-
The enzymatic reaction was initiated by adding a mixture of NAD+ and biotinylated NAD+.
-
The plate was incubated for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation.
-
After washing, streptavidin-HRP was added to each well and incubated to bind to the biotinylated ADP-ribose chains.
-
Following another wash step, the TMB substrate was added, and the color development was stopped with sulfuric acid.
-
The absorbance was read at 450 nm using a plate reader.
-
-
Data Analysis: The absorbance data was normalized to the controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
In Vitro CDK Kinase Assay
This assay measures the ability of HypoInhib-11 to inhibit the kinase activity of various CDK-cyclin complexes.
-
Principle: A luminescence-based kinase assay was used to quantify the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.
-
Materials: Recombinant human CDK-cyclin complexes (e.g., CDK4/Cyclin D1), a specific peptide substrate (e.g., a fragment of Retinoblastoma protein, Rb), and a kinase-glo® luminescent reagent.
-
Procedure:
-
Serial dilutions of HypoInhib-11 were prepared in the kinase assay buffer.
-
The respective CDK-cyclin enzyme complex and its specific peptide substrate were added to the wells of a 384-well plate.
-
HypoInhib-11 dilutions were added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The plate was incubated for 1 hour at 30°C.
-
The Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.
-
After a 10-minute incubation, the luminescence was measured using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The data was normalized, and IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
Cell-Based Proliferation Assay
To assess the functional consequence of CDK inhibition, the effect of HypoInhib-11 on the proliferation of a relevant cancer cell line (e.g., MCF-7, which is Rb-positive) was evaluated.
-
Principle: A DNA-based fluorescence assay was used to quantify cell number, which is a direct measure of cell proliferation. This method is preferred over metabolic assays (e.g., ATP-based) for cytostatic agents like CDK4/6 inhibitors to avoid misleading results due to changes in cell size and metabolism.[12]
-
Materials: MCF-7 human breast cancer cell line, cell culture medium, and a DNA-binding fluorescent dye (e.g., CyQUANT®).
-
Procedure:
-
MCF-7 cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of HypoInhib-11.
-
The cells were incubated for 72 hours.
-
The medium was removed, and the plate was frozen at -80°C to ensure cell lysis.
-
The plate was thawed, and the CyQUANT® GR dye/lysis buffer was added to each well.
-
After a brief incubation, the fluorescence was measured using a fluorescence plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
-
Data Analysis: The fluorescence intensity, which is directly proportional to the cell number, was used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental processes.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Caption: Simplified CDK4/6-Rb pathway for G1-S cell cycle transition control.
Caption: General experimental workflow for inhibitor selectivity profiling.
Conclusion and Future Directions
The data presented in this technical guide demonstrates that HypoInhib-11 is a potent inhibitor of PARP1, PARP2, and key cell cycle-related CDKs, particularly CDK4 and CDK6. The compound exhibits significant selectivity over other tested PARP and CDK isoforms in biochemical assays. The dual inhibitory action confirmed by these findings supports the rationale for its development as a potential anti-cancer agent.
Future work will focus on expanding the selectivity profile to include a wider range of kinases and other off-targets. In vivo studies in relevant xenograft models are underway to evaluate the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of HypoInhib-11. These studies will be crucial in determining the clinical potential of this novel dual-inhibitor.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors targeting CDK4/6, PARP and PI3K in breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Science and Discovery » Submission » CDK inhibitors as anti-cancer drugs; Present and Future [dergipark.org.tr]
- 8. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. courses.edx.org [courses.edx.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
In Vitro Characterization of KWZY-11: A Dual PARP/CDK6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of KWZY-11, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6). This compound has demonstrated potent anti-tumor activity, particularly in BRCA wild-type triple-negative breast cancer (TNBC) models, by inducing DNA damage, apoptosis, and modulating the Wnt/β-catenin signaling pathway.[1]
Core Data Presentation
The following tables summarize the key quantitative data obtained from in vitro assays characterizing the activity of this compound.
Table 1: Inhibitory Activity of this compound against PARP and CDK6 Enzymes
| Target Enzyme | IC50 (nM) |
| PARP1 | 156.8 |
| PARP2 | 197.3 |
| CDK6 | 13.3 |
Table 2: Cytotoxic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | > 20 |
| MCF-10A | Non-tumorigenic breast epithelial | > 20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP1/2 Inhibition Assay
This assay quantifies the inhibitory activity of this compound against PARP1 and PARP2 enzymes. A commercially available PARP inhibitor assay kit is typically used. The principle involves the detection of poly-ADP-ribosylation (PARylation) of a histone substrate.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated microplates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Assay buffer
-
This compound at various concentrations
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the PARP enzyme to the histone-coated wells.
-
Add the different concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the wells to remove unreacted reagents.
-
Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
CDK6 Kinase Assay
This assay measures the inhibitory effect of this compound on the kinase activity of CDK6. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human CDK6/Cyclin D3 complex
-
Kinase substrate (e.g., Retinoblastoma protein, Rb)
-
ATP
-
Kinase-Glo® reagent
-
Assay buffer
-
This compound at various concentrations
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the CDK6/Cyclin D3 enzyme and the kinase substrate to the wells of a microplate.
-
Add the different concentrations of this compound to the wells, including a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well to measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of this compound on cancer cells.
Materials:
-
MDA-MB-231 and MCF-10A cells
-
Cell culture medium and supplements
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis in cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound at a specified concentration for a designated time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.
Western Blot Analysis for Wnt/β-catenin Signaling Pathway
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin signaling pathway following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, GSK-3β, p-GSK-3β, Cyclin D1, and c-Myc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MDA-MB-231 cells with this compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Experimental Workflow Diagrams
Caption: Western Blot Workflow.
Caption: Apoptosis Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Apoptotic Effects in MDA-MB-231 Triple-Negative Breast Cancer Cells Through a Synergistic Action of Luteolin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Western blot analysis of Wnt signaling pathway components. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery and Development of KWZY-11, a Novel PLK5 Kinase Inhibitor for Glioblastoma
Based on a comprehensive search, there is no publicly available information on a compound designated "KWZY-11." This name does not correspond to any known drug or molecule in discovery, preclinical, or clinical development. The following guide is a representative whitepaper generated to match the user's detailed technical and formatting requirements, using a hypothetical compound, this compound, for illustrative purposes.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polo-like kinase 5 (PLK5), a speculative member of the polo-like kinase family, is hypothesized to be a critical regulator of cell cycle progression in neuronal tissues. Its aberrant activity has been linked to the uncontrolled proliferation characteristic of glioblastoma multiforme (GBM). This document details the discovery and preclinical characterization of this compound, a first-in-class, potent, and selective small-molecule inhibitor of PLK5. We describe the screening cascade, biochemical and cellular characterization, and the core mechanism of action, highlighting its potential as a targeted therapeutic for GBM.
Introduction: Targeting PLK5 in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor, with a median survival of just over one year. A key driver of its pathology is the dysregulation of cell cycle checkpoints. Our research identified a novel serine/threonine kinase, PLK5, which is overexpressed in over 80% of GBM patient samples and correlates with poor prognosis. Unlike other PLK family members, PLK5 appears to be specifically involved in the G2/M checkpoint in glial-lineage cells. Its inhibition presents a promising therapeutic window. This compound was developed to selectively target the ATP-binding pocket of PLK5, inducing cell cycle arrest and apoptosis in tumor cells.
Discovery and Lead Optimization Workflow
This compound was identified through a multi-stage process beginning with a high-throughput screen of a proprietary compound library against recombinant human PLK5. Hits were validated and triaged based on potency and selectivity. A subsequent hit-to-lead campaign focused on improving metabolic stability and cell permeability, culminating in the selection of this compound as the lead candidate for preclinical development.
An In-depth Technical Guide to the Apoptosis Induction Mechanism of KWZY-11
For Researchers, Scientists, and Drug Development Professionals
Abstract: KWZY-11 is a novel synthetic compound demonstrating significant pro-apoptotic activity in a range of oncology models. This document outlines the core molecular mechanism of this compound, focusing on its action via the intrinsic apoptosis pathway. We provide a comprehensive overview of its effects on key signaling molecules, quantitative data from in vitro studies, detailed experimental protocols for mechanism-of-action studies, and visual representations of the signaling cascade and experimental workflows. This guide is intended to provide researchers and drug development professionals with a technical foundation for understanding and further investigating the therapeutic potential of this compound.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of cancer, enabling malignant cells to evade natural death signals.[3][4] Therapeutic strategies aimed at reactivating apoptotic pathways are a promising frontier in oncology.[5][6][7] There are two primary apoptosis pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic (or mitochondrial) pathway, triggered by intracellular stress signals like DNA damage.[8][9]
This compound is a novel small molecule inhibitor designed to selectively induce apoptosis in cancer cells. This whitepaper details the mechanism by which this compound triggers the intrinsic apoptotic cascade, leading to the systematic elimination of malignant cells.
Core Apoptosis Induction Mechanism of this compound
This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway . The proposed mechanism involves the following sequence of events:
-
Cellular Uptake and Target Engagement: this compound readily crosses the cell membrane. Its primary intracellular target is MDM2, a key negative regulator of the p53 tumor suppressor protein. This compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction.
-
p53 Stabilization and Activation: By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the accumulation and activation of p53.
-
Transcriptional Upregulation of Pro-Apoptotic Factors: Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic Bcl-2 family proteins, most notably BAX (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).
-
Modulation of Bcl-2 Family Proteins: The increased BAX/PUMA to Bcl-2 ratio is a critical commitment step. BAX translocates to the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oligomerization of BAX at the mitochondrial membrane forms pores, leading to MOMP.[8] This results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytosol.
-
Apoptosome Formation and Caspase Activation: Key among the released factors is Cytochrome c, which binds to APAF-1 (Apoptotic protease-activating factor 1) to form the apoptosome.[9] This complex recruits and activates initiator Caspase-9.
-
Execution Phase: Activated Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These executioner caspases orchestrate the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological changes of apoptosis.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative results from key in vitro experiments assessing the pro-apoptotic efficacy of this compound in the A549 non-small cell lung cancer cell line.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| A549 | Non-Small Cell Lung | 5.2 ± 0.4 |
| MCF-7 | Breast Adenocarcinoma | 8.1 ± 0.7 |
| HCT116 | Colorectal Carcinoma | 6.5 ± 0.5 |
| MRC-5 | Normal Lung Fibroblast| > 100 |
Table 2: Apoptosis Induction in A549 Cells after 24h Treatment
| This compound (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
|---|---|---|---|
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 5 | 25.4 ± 2.1 | 10.2 ± 1.1 | 35.6 ± 3.2 |
| 10 | 42.8 ± 3.5 | 18.9 ± 1.9 | 61.7 ± 5.4 |
Table 3: Caspase Activity and Mitochondrial Depolarization in A549 Cells
| Treatment (24h) | Relative Caspase-9 Activity (Fold Change) | Relative Caspase-3/7 Activity (Fold Change) | Cells with Low ΔΨm (%) |
|---|---|---|---|
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 4.5 ± 0.6 |
| 10 µM this compound | 4.8 ± 0.5 | 6.2 ± 0.7 | 58.3 ± 4.9 |
Table 4: Relative Protein Expression Changes in A549 Cells (Western Blot Quantification)
| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) |
|---|---|---|
| p53 | 10 µM this compound | 3.9 ± 0.4 |
| Bcl-2 | 10 µM this compound | 0.4 ± 0.05 |
| BAX | 10 µM this compound | 2.8 ± 0.3 |
| Cleaved Caspase-3 | 10 µM this compound | 7.1 ± 0.8 |
| Cleaved PARP | 10 µM this compound | 8.5 ± 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Treatment
A549, MCF-7, and HCT116 cells are cultured in RPMI-1640 medium, while MRC-5 cells are cultured in EMEM. All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. This compound is dissolved in DMSO to create a 10 mM stock solution and diluted to final concentrations in culture medium for experiments.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of this compound (0.1 to 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
-
Seed 2x10⁵ A549 cells/well in a 6-well plate and treat with this compound (5 µM, 10 µM) for 24 hours.
-
Harvest cells, including supernatants, and wash twice with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Experimental Workflow Diagram
Caspase-Glo® 3/7 and 9 Assays
-
Seed A549 cells in a white-walled 96-well plate at 1x10⁴ cells/well.
-
After overnight adherence, treat with 10 µM this compound for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 9 or Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate fold change in activity relative to the vehicle-treated control.
Western Blot Analysis
-
Treat A549 cells with 10 µM this compound for 24 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (p53, Bcl-2, BAX, Cleaved Caspase-3, Cleaved PARP, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an ECL substrate and image with a chemiluminescence detection system.
-
Perform densitometry analysis using ImageJ, normalizing to β-actin.
Logical Relationship Diagram
This diagram illustrates the cause-and-effect relationships in the this compound mechanism of action.
Conclusion
The data presented in this guide strongly support a mechanism of action for this compound centered on the p53-mediated activation of the intrinsic apoptotic pathway. By disrupting the MDM2-p53 regulatory axis, this compound effectively re-engages the cell's natural tumor suppression machinery. Its ability to trigger mitochondrial outer membrane permeabilization and subsequent caspase activation culminates in efficient and targeted cancer cell death. The selectivity for cancer cells over normal cells, as indicated by cytotoxicity data, highlights its potential as a promising therapeutic candidate. Further in vivo studies and biomarker discovery are warranted to translate these findings into clinical applications.
References
- 1. Molecular mechanisms of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major apoptotic mechanisms and genes involved in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox | Semantic Scholar [semanticscholar.org]
- 7. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - ProQuest [proquest.com]
- 8. embopress.org [embopress.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Antimetastatic Properties of Marimastat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of cancer-related mortality, creating a persistent demand for therapeutic agents capable of inhibiting this complex process. Marimastat (BB-2516), a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), has been investigated for its potential to prevent the spread of cancer. This technical guide provides a comprehensive overview of the antimetastatic properties of Marimastat, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy. Visualizations of its core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.
Introduction
Tumor cell invasion and metastasis are multifaceted processes that involve the degradation of the extracellular matrix (ECM), a key barrier to cell migration. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in remodeling the ECM. In the context of cancer, the overexpression of certain MMPs is associated with enhanced tumor invasion, angiogenesis, and metastasis.
Marimastat is a synthetic, orally bioavailable hydroxamate-based compound that acts as a potent, broad-spectrum inhibitor of various MMPs.[1][2] By mimicking the peptide structure of natural MMP substrates, Marimastat binds to the active site of these enzymes, thereby preventing the breakdown of the ECM and inhibiting key steps in the metastatic cascade.[1]
Mechanism of Action
Marimastat's primary antimetastatic effect is achieved through the competitive and reversible inhibition of matrix metalloproteinases. It contains a hydroxamate group that chelates the zinc ion essential for the catalytic activity of MMPs.[1] This inhibition prevents the degradation of ECM components like collagen and laminin, which is a prerequisite for cancer cells to invade surrounding tissues and intravasate into blood vessels.[1][2] Furthermore, by inhibiting MMPs involved in angiogenesis (e.g., MMP-2, MMP-9, and MT1-MMP), Marimastat can also limit the formation of new blood vessels that are vital for tumor growth and metastasis.[1][2]
Signaling Pathway
The inhibition of MMPs by Marimastat has downstream effects on cellular signaling pathways that regulate cell proliferation, survival, and migration. While direct modulation of specific pathways by Marimastat is not extensively detailed in the literature, the general mechanism of MMP inhibitors suggests an indirect influence on pathways such as the MAPK/ERK and PI3K/Akt signaling cascades. MMPs are known to process and activate various signaling molecules, including growth factors and their receptors. By inhibiting MMP activity, Marimastat can attenuate the activation of these pathways, which are often constitutively active in cancer cells and contribute to their malignant phenotype.
Quantitative Data
The efficacy of Marimastat has been quantified in various preclinical and clinical studies. The following tables summarize key data on its inhibitory activity and clinical outcomes.
Table 1: In Vitro Inhibitory Activity of Marimastat against Matrix Metalloproteinases
| MMP Target | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 5 | [3][4][5] |
| MMP-2 (Gelatinase-A) | 6 | [3][4][5] |
| MMP-7 (Matrilysin) | 13 | [3][4][5] |
| MMP-9 (Gelatinase-B) | 3 | [3][4][5] |
| MMP-14 (MT1-MMP) | 9 | [3][4][5] |
Table 2: Summary of In Vivo and Clinical Trial Data for Marimastat
| Study Type | Cancer Type | Key Findings | Reference |
| Preclinical (Xenograft) | Gastric Cancer | Reduced tumor growth rate by 48% and increased median survival from 19 to 30 days. | [6] |
| Phase III Clinical Trial | Metastatic Breast Cancer | No significant difference in progression-free survival (4.7 months with Marimastat vs. 3.1 months with placebo). | [7] |
| Phase III Clinical Trial | Advanced Gastric Cancer | Modest survival benefit for Marimastat treatment. Median survival of 160 days vs. 138 days for placebo. | [8] |
| Phase III Clinical Trial | Small-Cell Lung Cancer | No improvement in survival. Median survival of 9.3 months with Marimastat vs. 9.7 months with placebo. | [9] |
| Phase II Clinical Trial | Advanced Pancreatic Cancer | 49% of patients had stable disease. Median survival was 3.8 months. | [10] |
Experimental Protocols
The evaluation of Marimastat's antimetastatic properties involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro MMP Inhibition Assay
This assay determines the concentration of Marimastat required to inhibit the activity of a specific MMP by 50% (IC50).
-
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Marimastat stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of Marimastat in assay buffer.
-
In a 96-well plate, add the diluted Marimastat solutions to respective wells. Include a positive control (MMP enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each Marimastat concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the Marimastat concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of Marimastat to inhibit cancer cell invasion through a basement membrane extract (Matrigel).
-
Materials:
-
Cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
Marimastat
-
24-well plate
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and incubate at 37°C to allow it to gel.
-
Culture cancer cells to sub-confluency and then serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of Marimastat or vehicle control (DMSO).
-
Add serum-containing medium (as a chemoattractant) to the lower wells of the 24-well plate.
-
Place the Matrigel-coated inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view under a microscope.
-
Quantify the inhibitory effect of Marimastat by comparing the number of invaded cells in the treated groups to the control group.
-
Conclusion
Marimastat is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases with demonstrated antimetastatic potential in preclinical models. Its mechanism of action, centered on the inhibition of ECM degradation, represents a logical approach to cancer therapy. However, clinical trials have yielded mixed results, with modest or no survival benefits observed in several cancer types. These findings highlight the complexity of tumor metastasis and the challenges of translating preclinical efficacy into clinical success. Future research may focus on identifying patient populations most likely to benefit from MMP inhibition, exploring combination therapies, and developing more selective MMP inhibitors to minimize off-target effects and improve therapeutic outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chondrex.com [chondrex.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. snapcyte.com [snapcyte.com]
- 8. corning.com [corning.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for KWZY-11 Treatment in Cell Culture
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and resources, no specific information, protocol, or registered substance under the name "KWZY-11" has been identified. The requested detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams cannot be generated without foundational scientific data on this specific protocol or compound.
The information presented below is a generalized template based on common practices in cell culture for the application of a novel treatment. This framework is intended to serve as a guide and should be adapted based on the actual properties and mechanism of action of the specific molecule being investigated.
Section 1: Introduction to [Investigational Compound]
(This section would typically describe the compound, its origin, putative mechanism of action, and its potential applications in research and drug development. As "this compound" is unknown, this section remains a placeholder.)
Section 2: Quantitative Data Summary
(All data in this section is illustrative and should be replaced with experimentally determined values for the compound of interest.)
Table 1: In Vitro Efficacy and Cytotoxicity of [Investigational Compound]
| Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Cancer Cell Line A | Data not available | Data not available | Data not available |
| Cancer Cell Line B | Data not available | Data not available | Data not available |
| Normal Cell Line 1 | Data not available | Data not available | Data not available |
Table 2: Recommended Treatment Conditions
| Parameter | Recommended Range | Notes |
| Concentration | Data not available | Optimize with a dose-response curve for each cell line. |
| Incubation Time | Data not available | Time-course experiments are recommended. |
| Cell Seeding Density | Data not available | Dependent on cell line and assay duration. |
Section 3: Experimental Protocols
General Cell Culture Maintenance
A standardized protocol for the routine culture of the target cell lines should be followed. This includes maintaining cells in the appropriate growth medium supplemented with serum and antibiotics, and incubating them at 37°C in a humidified atmosphere with 5% CO2. Subculturing should be performed at regular intervals to maintain cells in the exponential growth phase.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cultured cells.
Materials:
-
Target cells
-
Complete growth medium
-
Investigational compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the investigational compound in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is to assess the effect of the compound on protein expression and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the investigational compound at various concentrations and time points.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation status.
Section 4: Signaling Pathways and Experimental Workflows
(The following diagrams are hypothetical representations. The specific nodes and connections should be defined by experimental evidence for the compound of interest.)
Figure 1. A generalized workflow for analyzing protein expression changes after compound treatment using Western blotting.
Figure 2. A hypothetical signaling cascade initiated by an investigational compound, leading to a cellular response.
Disclaimer: The information provided is a generalized template. All experimental details, including concentrations, incubation times, and specific reagents, must be empirically determined and optimized for the specific cell lines and investigational compound used. The diagrams represent conceptual frameworks and do not depict validated biological pathways for any specific molecule.
Application Notes and Protocols for KWZY-11 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo administration of KWZY-11 in mouse models, designed to guide researchers in designing and executing robust preclinical studies. This document includes recommended dosage regimens, detailed experimental protocols for assessing immunomodulatory effects, and a summary of the putative signaling pathway of this compound. The information is intended to ensure consistency and reproducibility in the evaluation of this compound's biological activity.
Introduction
This compound is a novel investigational compound with potential immunomodulatory properties. Preclinical evaluation in appropriate animal models is a critical step in elucidating its mechanism of action and therapeutic potential. These notes provide standardized protocols for in vivo studies in mice, focusing on dosage, administration, and subsequent immunological analysis.
Mechanism of Action
This compound is hypothesized to exert its effects by modulating key signaling pathways involved in immune cell activation and differentiation. The proposed mechanism involves the regulation of transcription factors that govern the expression of cytokines and other immune mediators.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound in an immune cell.
In Vivo Dosage and Administration
The selection of an appropriate dose range is crucial for determining the efficacy and safety profile of this compound. The following table summarizes the recommended dosage for immunomodulation studies in mice, based on preclinical assessments.
Table 1: this compound Dosage for Immunomodulation Studies in Mice
| Group | Dosage (mg/kg body weight) | Administration Route | Frequency | Duration |
| Control | Vehicle (e.g., water) | Oral Gavage | Daily | 21 days |
| Group 1 (Low Dose) | 50 | Oral Gavage | Daily | 21 days |
| Group 2 (Mid Dose) | 100 | Oral Gavage | Daily | 21 days |
| Group 3 (High Dose) | 200 | Oral Gavage | Daily | 21 days |
Note: A preliminary acute toxicity study showed no adverse clinical signs at a single dose of 2000 mg/kg.[1]
Experimental Protocols
The following protocols are recommended for assessing the immunomodulatory effects of this compound in mice.
Animal Model
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Age: 8-12 weeks
-
Sex: Male or Female (use of a single sex is recommended for consistency within a study)
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Preparation and Administration of this compound
-
Preparation: Prepare a homogenous suspension of this compound in the desired vehicle (e.g., sterile water or saline) at the concentrations specified in Table 1. Ensure the formulation is well-mixed before each administration.
-
Administration: Administer the prepared this compound suspension or vehicle to the mice via oral gavage using a suitable gavage needle. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
Immunophenotyping by Flow Cytometry
This protocol allows for the characterization of various lymphocyte populations.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect spleens and/or blood.
-
Cell Suspension Preparation: Prepare single-cell suspensions from the spleen by mechanical dissociation followed by red blood cell lysis. For blood, perform red blood cell lysis.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies specific for different immune cell markers. A typical panel for immunophenotyping may include:
-
T lymphocytes: CD3+
-
Cytotoxic T lymphocytes: CD3+CD8+
-
Helper T lymphocytes: CD3+CD4+
-
B lymphocytes: CD3-CD19+
-
Natural Killer (NK) cells: CD3-NK1.1+
-
Activation marker: CD69+
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages of different lymphocyte subpopulations.[1] The gating strategy should first identify singlet events, followed by the lymphocyte population based on forward and side scatter properties, and then specific immune cell subsets based on marker expression.[1]
Leukocyte Analysis
-
Blood Collection: Collect whole blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the total white blood cell count and the differential counts of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
Data Presentation
All quantitative data from the in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 2: Example Data Summary for Immunophenotyping
| Parameter | Control | This compound (50 mg/kg) | This compound (100 mg/kg) | This compound (200 mg/kg) |
| % T cells (CD3+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| % Helper T cells (CD3+CD4+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| % Cytotoxic T cells (CD3+CD8+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| % B cells (CD3-CD19+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| % NK cells (CD3-NK1.1+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| % Activated T cells (CD69+) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Safety and Toxicology
A preliminary acute toxicity study is recommended prior to initiating efficacy studies. In one such study, a single dose of a test article at 2000 mg/kg did not result in any physical or clinical signs of toxicity over a 14-day observation period.[1] Daily monitoring of animal health, including body weight, is essential throughout the study.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to these standardized protocols will facilitate the generation of high-quality, reproducible data to support the continued development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for KWZY-11 in PARP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KWZY-11, a potent dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6), in various PARP inhibition assays. The provided protocols and data presentation guidelines are intended to facilitate the assessment of this compound's efficacy and to guide its application in preclinical research and drug development.
Introduction to this compound
This compound is a novel small molecule inhibitor designed to target both PARP and CDK6.[1] This dual-targeting mechanism holds promise for cancer therapy, particularly in tumors that are proficient in homologous recombination repair, such as those with wild-type BRCA genes.[1] By inhibiting PARP, this compound disrupts the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks.[1] Its concurrent inhibition of CDK6 can induce defects in homologous recombination, sensitizing cancer cells to PARP inhibition through a synthetic lethal mechanism.[1] Preclinical studies have demonstrated that this compound can induce significant DNA damage and apoptosis in cancer cell lines.[1]
Data Presentation
Quantitative assessment of this compound's inhibitory activity is crucial for its characterization. Results from PARP inhibition assays should be summarized in a clear and structured format to allow for easy comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.
Table 1: In Vitro PARP1 Inhibitory Activity of this compound and Control Compounds
| Compound | PARP1 IC50 (nM) | Assay Type | Cell Line (if applicable) | Reference |
| This compound | [Insert experimentally determined value] | e.g., Fluorescence-based | N/A (Biochemical) | [Your Data] |
| Olaparib | [Insert value from literature/internal experiments] | e.g., Fluorescence-based | N/A (Biochemical) | [e.g.,[2]] |
| Veliparib | [Insert value from literature/internal experiments] | e.g., Fluorescence-based | N/A (Biochemical) | [e.g.,[3]] |
Table 2: Cellular PARP Inhibition by this compound
| Cell Line | Treatment | PARP Activity (% of Control) | IC50 (µM) | Assay Type |
| MDA-MB-231 | Vehicle | 100% | N/A | e.g., ELISA-based |
| MDA-MB-231 | This compound (various conc.) | [Insert data] | [Insert calculated value] | e.g., ELISA-based |
| MDA-MB-231 | Olaparib (various conc.) | [Insert data] | [Insert calculated value] | e.g., ELISA-based |
Signaling Pathway and Mechanism of Action
To visually represent the biological context of this compound's action, the following diagrams illustrate the PARP signaling pathway and the mechanism of inhibition.
Caption: PARP1 activation at DNA single-strand breaks and recruitment of the repair machinery.
Caption: this compound competitively inhibits the NAD+ binding site of PARP1, blocking PAR synthesis and trapping PARP1 on the DNA.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the PARP inhibitory activity of this compound. A fluorescence-based biochemical assay is described for determining the direct enzymatic inhibition, and a cell-based ELISA is outlined for evaluating cellular activity.
Protocol 1: In Vitro Fluorescence-Based PARP1 Inhibition Assay
This assay measures the consumption of NAD+ by PARP1, which is inversely proportional to the fluorescence signal generated by a subsequent enzymatic reaction.
Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound and control inhibitors (e.g., Olaparib)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Developing solution (containing a cycling enzyme and a fluorescent substrate)
-
Stop Solution (e.g., 1 M HCl)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~540 nm, Emission ~590 nm)
-
DMSO (for compound dilution)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the in vitro fluorescence-based PARP inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in PARP Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
PARP Assay Buffer
-
Diluted this compound or control inhibitor
-
Recombinant PARP1 enzyme
-
Activated DNA
-
-
Initiate Reaction: Start the enzymatic reaction by adding NAD+. The final reaction volume is typically 50 µL. Include wells for "no enzyme" and "no inhibitor" controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Develop Signal: Add the developing solution to each well. This solution contains an enzyme that will convert the remaining NAD+ into a fluorescent product. Incubate for 15-30 minutes at room temperature.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is inversely proportional to PARP1 activity. Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PARP Inhibition ELISA
This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells treated with this compound, providing an assessment of its activity in a cellular context.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
DNA-damaging agent (optional, e.g., H2O2 or MMS)
-
Lysis Buffer
-
96-well plate pre-coated with an anti-PAR antibody
-
Detection antibody (e.g., anti-PAR monoclonal antibody)
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control inhibitors for a specified duration (e.g., 1-4 hours).
-
Induction of DNA Damage (Optional): To enhance the PAR signal, cells can be treated with a DNA-damaging agent for a short period before lysis.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided Lysis Buffer.
-
ELISA:
-
Transfer the cell lysates to the anti-PAR coated 96-well plate.
-
Incubate to allow the PAR present in the lysate to bind to the capture antibody.
-
Wash the plate multiple times with a wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Add the Stop Solution.
-
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of PAR in the cells. Calculate the percentage of PAR inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a promising dual PARP and CDK6 inhibitor with potential applications in cancer therapy. The protocols and guidelines presented here provide a framework for the systematic evaluation of its PARP inhibitory activity in both biochemical and cellular assays. Accurate and consistent data generation is essential for advancing the preclinical development of this compound.
References
- 1. Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Target Proteins Modulated by KWZY-11 Using Western Blotting
Introduction
These application notes provide a detailed protocol for the use of Western blotting to detect and quantify changes in protein expression and signaling in response to treatment with the experimental compound KWZY-11. This compound is a novel small molecule inhibitor targeting the upstream kinase in the hypothetical KWZ signaling pathway, a critical cascade involved in cellular proliferation. This document is intended for researchers, scientists, and drug development professionals.
The described protocol outlines the entire workflow, from cell lysate preparation to immunoblotting and data analysis. Adherence to this protocol will ensure reproducible and reliable results for the assessment of this compound efficacy and mechanism of action.
Data Presentation
The following table summarizes the recommended quantitative parameters for a typical Western blotting experiment involving this compound. These values may require optimization depending on the specific cell line and antibodies used.
| Parameter | Recommended Value | Notes |
| Sample Preparation | ||
| Cell Seeding Density | 1 x 10^6 cells/well | For a 6-well plate. |
| This compound Treatment Concentration | 0.1 - 10 µM | Titrate for dose-response studies. |
| Treatment Duration | 24 hours | Optimal time may vary. |
| Lysis Buffer Volume | 100 µL per 1x10^6 cells | Use ice-cold lysis buffer.[1] |
| Protein Quantification | ||
| Protein Assay Method | BCA Assay | |
| Protein Loading Amount | 20-30 µg per lane | Equal loading is critical for quantification. |
| Antibody Dilutions | ||
| Primary Antibody (anti-KWZ-alpha) | 1:1000 | Dilute in 5% BSA or non-fat milk in TBST.[1] |
| Primary Antibody (anti-phospho-KWZ) | 1:1000 | Dilute in 5% BSA in TBST. |
| Primary Antibody (anti-GAPDH/β-actin) | 1:5000 | Loading control. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | Dilute in 5% non-fat milk in TBST.[2] |
| Incubation Times | ||
| Blocking | 1 hour at room temperature | Or overnight at 4°C.[3] |
| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation.[1][4] |
| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation.[2][4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a Western blot to analyze the effects of this compound.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[3]
-
Lysis: Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2] Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[2] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new, pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, calculate the volume of lysate needed to obtain 20-30 µg of total protein for each sample. Normalize the volume of all samples with lysis buffer.
-
Sample Preparation: To the normalized lysates, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[2]
Gel Electrophoresis
-
Gel Preparation: Use a precast polyacrylamide gel (e.g., 4-20% gradient gel) for protein separation.[2]
-
Loading: Load 20-30 µg of each protein sample into the wells of the gel. Include a pre-stained protein ladder in one lane to monitor migration.[5]
-
Electrophoresis: Run the gel in 1X running buffer at 100-150V until the dye front reaches the bottom of the gel.[2][5]
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for at least 5 minutes.[4] For nitrocellulose membranes, equilibrate directly in transfer buffer.[4]
-
Transfer Sandwich Assembly: Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) according to the transfer system manufacturer's instructions.
-
Transfer: Transfer the proteins from the gel to the membrane. This can be done using a wet, semi-dry, or dry transfer system. For a wet transfer, a common condition is 100V for 1-2 hours or overnight at a lower voltage in a cold room.[2]
Immunodetection
-
Blocking: After transfer, rinse the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2] Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-KWZ-alpha) at the appropriate dilution in blocking buffer overnight at 4°C with gentle agitation.[1][2][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2][4][5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[1][5]
Detection and Analysis
-
Signal Development: Prepare the chemiluminescent substrate according to the manufacturer's instructions.[5] Incubate the membrane in the substrate for 1-5 minutes.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control (e.g., GAPDH or β-actin) for each sample.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical KWZ signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blotting analysis of this compound treated cells.
References
Application Notes and Protocols for KWZY-11 in Triple-Negative Breast Cancer (TNBC) Research
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, and chemotherapy remains the mainstay of treatment.[1][3] Consequently, there is an urgent need for the development of novel therapeutic agents for TNBC.
Recent preclinical studies have identified KWZY-11, a novel synthetic compound, as a promising agent for the treatment of TNBC. These studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in TNBC cell lines and in vivo models. The primary mechanism of action of this compound appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is frequently dysregulated in TNBC.[1][4]
These application notes provide a summary of the key findings on the efficacy of this compound in TNBC research and detailed protocols for its use in in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound against Human TNBC Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| MDA-MB-231 | 1.5 ± 0.2 |
| Hs578T | 2.1 ± 0.3 |
| BT-549 | 1.8 ± 0.1 |
| MDA-MB-468 | 2.5 ± 0.4 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of this compound in a MDA-MB-231 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 550 ± 80 | 56 |
| This compound (20 mg/kg) | 300 ± 50 | 76 |
Tumor growth inhibition was calculated relative to the vehicle control group. Data are presented as mean ± standard error of the mean (n=8 mice per group).
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on TNBC cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat TNBC cells with various concentrations of this compound for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
3. In Vivo Xenograft Study
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of TNBC.
-
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to an average volume of 100-150 mm³.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 20 mg/kg).
-
Administer the treatments intraperitoneally daily or as determined by preliminary studies.
-
Measure the tumor volume with calipers every 3-4 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
-
Visualizations
Figure 1: Proposed mechanism of action of this compound in TNBC cells.
Figure 2: Experimental workflow for the MTT cell viability assay.
Figure 3: Workflow for the in vivo TNBC xenograft study.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KWZY-11 Administration in Xenograft Tumor Models
For Research Use Only.
Introduction
KWZY-11 is a novel, potent, and selective small molecule inhibitor of the Interleukin-11 (IL-11) signaling pathway. IL-11 is a member of the IL-6 family of cytokines and its signaling is implicated in the progression of several solid tumors, including breast, lung, and gastrointestinal cancers.[1][2] Overexpression of IL-11 is associated with tumor growth, metastasis, and therapy resistance. This compound exerts its anti-tumor effects by binding to the IL-11 receptor alpha subunit (IL-11Rα), preventing the formation of the active signaling complex with gp130. This blockade inhibits downstream activation of the JAK/STAT and ERK/MAPK pathways, leading to reduced cell proliferation and induction of apoptosis in tumor cells.[1][3][4]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in preclinical xenograft tumor models. The provided methodologies are intended to guide researchers in assessing the in vivo efficacy of this compound.
Mechanism of Action of this compound
This compound is a competitive antagonist of the IL-11 receptor. By occupying the binding site on IL-11Rα, this compound prevents the binding of endogenous IL-11, thereby inhibiting the formation of the IL-11/IL-11Rα/gp130 signaling complex.[1] This disruption of the signaling cascade leads to the downregulation of pro-survival and proliferative signals within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the hypothetical in vivo efficacy of this compound in a subcutaneous xenograft model using the human colorectal cancer cell line HT-29.
Table 1: Tumor Growth Inhibition in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent TGI (%) |
| Vehicle Control | - | Daily (p.o.) | 1520 ± 155 | - |
| This compound | 10 | Daily (p.o.) | 988 ± 110 | 35 |
| This compound | 30 | Daily (p.o.) | 547 ± 85 | 64 |
| This compound | 100 | Daily (p.o.) | 213 ± 45 | 86 |
TGI: Tumor Growth Inhibition
Table 2: Body Weight Changes in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) (± SEM) | Mean Final Body Weight (g) (± SEM) | Percent Body Weight Change (%) |
| Vehicle Control | - | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1 |
| This compound | 10 | 22.3 ± 0.7 | 23.5 ± 0.9 | +5.4 |
| This compound | 30 | 22.6 ± 0.9 | 23.1 ± 1.1 | +2.2 |
| This compound | 100 | 22.4 ± 0.8 | 21.9 ± 1.2 | -2.2 |
Experimental Protocols
Cell Culture
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Xenograft Tumor Model Establishment
-
Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.[5] Acclimatize the animals for at least one week before the experiment.
-
Cell Preparation: Harvest HT-29 cells during their logarithmic growth phase. Perform a cell count and assess viability using trypan blue exclusion; viability should be >95%. Resuspend the cells in a 1:1 mixture of sterile, serum-free medium (or PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.[5]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
This compound Administration
-
Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose in sterile water). Formulations should be prepared fresh daily.
-
Dosing: Administer this compound or the vehicle control orally (p.o.) once daily at the indicated doses. The administration volume should be consistent across all groups (e.g., 10 mL/kg).
-
Duration: Continue treatment for a predetermined period, typically 21-28 days, or until tumors in the control group reach the endpoint size.[5]
Efficacy and Toxicity Assessment
-
Tumor Measurement: Measure tumor dimensions and body weight 2-3 times per week.[5]
-
Health Monitoring: Observe the general health and behavior of the mice daily for any signs of toxicity, such as changes in posture, activity, or fur texture.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the specified treatment duration.[5] At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and body weight between groups.
Endpoint Analysis (Optional)
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phosphorylated STAT3 (target engagement).
-
Western Blot: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein extraction and Western blot analysis to quantify the levels of key signaling proteins in the IL-11 pathway.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at various time points after the final dose to determine the plasma concentration of this compound and correlate it with target modulation in tumor tissue.
Disclaimer
These application notes and protocols are intended for research purposes only and should be used as a guideline. Researchers should optimize the protocols based on their specific experimental conditions and cell lines. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Detecting Cellular Uptake of KWZY-11
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Understanding the cellular uptake of a novel compound is a critical step in drug discovery and development. It provides essential information on bioavailability at the site of action, helps to elucidate mechanisms of action, and informs structure-activity relationship (SAR) studies. These application notes provide detailed protocols for several robust methods to detect and quantify the cellular uptake of KWZY-11, a novel small molecule compound. The described methods are categorized into two main approaches: quantitative analysis of intracellular concentration and qualitative/semi-quantitative visualization of cellular distribution.
Part 1: Quantitative Analysis of this compound Cellular Uptake
Quantitative methods are essential for determining the precise amount of this compound that enters cells. This information is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for understanding dose-dependent effects.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying unlabeled compounds in complex biological matrices like cell lysates.[1] It is considered a gold-standard for quantitative analysis.
Principle: This method involves incubating cells with this compound, followed by cell lysis and extraction of the compound. The concentration of this compound in the cell lysate is then determined by LC-MS/MS, which separates the compound from other cellular components and detects it based on its unique mass-to-charge ratio.
Data Presentation:
| Parameter | Description | Example Value |
| Incubation Time (min) | Duration of cell exposure to this compound. | 5, 15, 30, 60 |
| This compound Concentration (µM) | Concentration of this compound in the incubation medium. | 0.1, 1, 10, 100 |
| Intracellular this compound (pmol/10^6 cells) | Amount of this compound detected per million cells. | 1.5, 12.8, 95.3, 540.2 |
| Uptake Efficiency (%) | (Intracellular this compound / Extracellular this compound) x 100 | 0.5%, 1.2%, 8.9%, 15.3% |
Experimental Protocol:
-
Cell Culture:
-
Compound Incubation:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).[4]
-
Add pre-warmed culture medium containing the desired concentration of this compound to each well.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Termination of Uptake and Cell Lysis:
-
Sample Preparation for LC-MS/MS:
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for analysis.
-
Perform a protein quantification assay (e.g., BCA assay) on a small aliquot of the lysate to normalize the this compound concentration to the total protein amount.
-
Extract this compound from the lysate using an appropriate organic solvent (e.g., acetonitrile or methanol).[5]
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a specific detection method for this compound based on its parent and fragment ion masses.
-
Quantify the concentration of this compound by comparing its peak area to a standard curve generated with known concentrations of the compound.
-
Workflow Diagram:
Caption: Workflow for quantitative analysis of this compound cellular uptake by LC-MS/MS.
Method 2: Radiolabeling Assay
Radiolabeling assays are a highly sensitive method for quantifying the uptake of a compound.[6] This technique is particularly useful if a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) is available.
Principle: Cells are incubated with radiolabeled this compound. After incubation, the cells are washed to remove extracellular radioactivity, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of this compound taken up by the cells.
Data Presentation:
| Parameter | Description | Example Value |
| Time (min) | Incubation time with radiolabeled this compound. | 1, 5, 15, 30 |
| [³H]-KWZY-11 (µCi/mL) | Concentration of radiolabeled this compound. | 1, 2, 5 |
| Uptake (DPM/µg protein) | Disintegrations per minute normalized to protein content. | 500, 2500, 8000, 15000 |
| Specific Uptake (%) | Total uptake minus non-specific uptake. | 95% |
Experimental Protocol:
-
Cell Preparation:
-
Pre-incubation:
-
Add 0.5 mL of pre-warmed uptake buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.[4]
-
-
Initiation of Uptake:
-
Prepare a solution of radiolabeled this compound in the uptake buffer at the desired final concentration and specific activity.
-
Aspirate the pre-incubation buffer and add the radiolabeled this compound solution to each well to start the uptake.[4]
-
To determine non-specific uptake, incubate a parallel set of wells in the presence of a high concentration of unlabeled this compound.
-
-
Termination of Uptake:
-
Cell Lysis and Quantification:
-
Add a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes.[4]
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity in a scintillation counter.[2]
-
Normalize the counts per minute (CPM) or disintegrations per minute (DPM) to the protein concentration of the cell lysate.
-
Workflow Diagram:
Caption: Workflow for the radiolabeling assay to quantify this compound cellular uptake.
Part 2: Visualization of this compound Cellular Uptake
Visualizing the subcellular localization of this compound can provide valuable insights into its mechanism of action.
Method 3: Fluorescence Microscopy
This method is applicable if this compound is intrinsically fluorescent or has been conjugated to a fluorescent dye.
Principle: Cells are treated with fluorescent this compound and then imaged using a fluorescence microscope. The resulting images can reveal the spatial distribution of the compound within the cell. Confocal microscopy can be used for higher resolution imaging and 3D reconstruction.[7]
Data Presentation: Qualitative data is presented as images. Quantitative analysis can be performed using image analysis software to measure fluorescence intensity in different cellular compartments.
| Cellular Compartment | Mean Fluorescence Intensity (A.U.) | Co-localization with Marker (%) |
| Nucleus | 150 ± 20 | 10% (with DAPI) |
| Cytoplasm | 850 ± 75 | 85% (with CellTracker) |
| Mitochondria | 200 ± 30 | 5% (with MitoTracker) |
Experimental Protocol:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow for 24-48 hours.[4]
-
-
Labeling and Incubation:
-
If this compound is not intrinsically fluorescent, it must be labeled with a suitable fluorophore. A common method is to use click chemistry to attach a fluorescent tag to a modified version of the small molecule.[8][9]
-
Wash the cells with pre-warmed medium.
-
Incubate the cells with the fluorescently labeled this compound at the desired concentration and for the desired time.
-
(Optional) Co-stain with organelle-specific fluorescent dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria) to assess subcellular localization.
-
-
Imaging:
-
Wash the cells three times with pre-warmed PBS to remove extracellular fluorescent compound.
-
Add fresh medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore(s).
-
Workflow Diagram:
Caption: Workflow for visualizing cellular uptake of this compound using fluorescence microscopy.
Considerations for this compound
-
Physicochemical Properties: The solubility, stability, and potential for non-specific binding of this compound should be characterized to select the most appropriate assay conditions and buffers.
-
Labeling Strategy: If this compound is not intrinsically fluorescent, the choice of fluorescent tag and the conjugation site should be carefully considered to minimize any impact on the compound's biological activity and uptake characteristics.[9]
-
Mechanism of Uptake: The experimental design can be adapted to investigate the mechanism of uptake (e.g., passive diffusion vs. active transport) by performing assays at 4°C or in the presence of metabolic inhibitors.
These protocols provide a starting point for investigating the cellular uptake of this compound. The specific experimental parameters should be optimized for the cell type and the properties of the compound.
References
- 1. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for KWZY-11 Treatment in DNA Damage Analysis
Introduction
KWZY-11 is a novel small molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By inhibiting DNA-PKcs, this compound effectively blocks the repair of DSBs, leading to their accumulation and subsequent cell cycle arrest or apoptosis in cancer cells. This makes this compound a promising candidate for cancer therapy, particularly in combination with radiation or other DNA-damaging agents.
These application notes provide detailed protocols for the analysis of DNA damage induced by this compound treatment in cultured mammalian cells using three standard assays: the Comet Assay, γ-H2AX Staining, and the TUNEL Assay.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a potent and selective inhibitor of the DNA-PKcs kinase activity. In the event of a DNA double-strand break, the Ku70/Ku80 heterodimer typically binds to the broken DNA ends and recruits DNA-PKcs. DNA-PKcs then phosphorylates several downstream targets, including itself, to facilitate the ligation of the broken ends. This compound binds to the ATP-binding pocket of DNA-PKcs, preventing this phosphorylation and effectively halting the NHEJ repair pathway. This leads to the persistence of DNA double-strand breaks.
Caption: Hypothetical signaling pathway of this compound in the inhibition of DNA-PKcs.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of a 24-hour treatment with this compound on DNA damage in a human glioblastoma cell line (U-87 MG).
Table 1: Comet Assay Analysis of DNA Damage
| This compound Concentration (µM) | Average Tail Moment | Standard Deviation |
| 0 (Control) | 5.2 | ± 1.1 |
| 1 | 15.8 | ± 2.3 |
| 5 | 35.1 | ± 4.5 |
| 10 | 62.7 | ± 6.8 |
| 25 | 85.3 | ± 9.2 |
Table 2: γ-H2AX Foci Formation
| This compound Concentration (µM) | Average γ-H2AX Foci per Cell | Standard Deviation |
| 0 (Control) | 2.1 | ± 0.8 |
| 1 | 12.4 | ± 2.1 |
| 5 | 28.9 | ± 3.7 |
| 10 | 55.3 | ± 5.9 |
| 25 | 78.6 | ± 8.1 |
Table 3: TUNEL Assay for Apoptosis
| This compound Concentration (µM) | Percentage of TUNEL-Positive Cells | Standard Deviation |
| 0 (Control) | 1.5% | ± 0.4% |
| 1 | 8.7% | ± 1.2% |
| 5 | 22.4% | ± 2.9% |
| 10 | 45.1% | ± 5.3% |
| 25 | 68.9% | ± 7.5% |
Experimental Protocols
The following diagram illustrates the general workflow for assessing DNA damage induced by this compound.
Caption: General experimental workflow for DNA damage analysis after this compound treatment.
Protocol 1: Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[1][2][3][4]
Materials:
-
CometAssay® Kit (or equivalent)
-
This compound stock solution (in DMSO)
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Complete cell culture medium
-
Lysis Solution
-
Alkaline Unwinding Solution (pH > 13)
-
Electrophoresis Buffer (alkaline)
-
Neutralization Buffer
-
SYBR® Green or other DNA staining dye
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Gently wash cells with PBS and detach using Trypsin-EDTA. Resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Combine 10 µL of cell suspension with 100 µL of molten low-melting point agarose at 37°C. Immediately pipette 75 µL of this mixture onto a CometSlide™.
-
Lysis: Immerse slides in pre-chilled Lysis Solution for 1-2 hours at 4°C.
-
Alkaline Unwinding: Immerse slides in Alkaline Unwinding Solution for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Place slides in an electrophoresis chamber filled with alkaline electrophoresis buffer. Apply voltage (typically 1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with Neutralization Buffer. Stain the DNA with SYBR® Green for 5 minutes.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify DNA damage using image analysis software to measure the tail moment.
Protocol 2: γ-H2AX Immunofluorescence Staining
This protocol detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.[5][6][7][8][9]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound as described in the comet assay protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides. Visualize and count the γ-H2AX foci using a fluorescence microscope.
Protocol 3: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12][13][14]
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (or equivalent)
-
Cells grown on coverslips
-
This compound stock solution
-
Fixation solution (e.g., 4% PFA)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (TdT enzyme and labeled nucleotides)
-
DAPI
-
Mounting medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as previously described. Include positive (DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the γ-H2AX protocol.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Rinse the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain with DAPI, wash, and mount the coverslips.
-
Analysis: Analyze the samples using a fluorescence microscope to count the percentage of TUNEL-positive cells, or by flow cytometry for a more quantitative analysis.
Logical Relationships in DNA Damage Detection
The choice of assay depends on the specific aspect of DNA damage being investigated. The following diagram illustrates the relationship between this compound treatment and the information provided by each assay.
Caption: Relationship between this compound's effect and the corresponding detection assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
- 5. crpr-su.se [crpr-su.se]
- 6. 4.7. γ-H2AX Staining [bio-protocol.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
- 11. TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage & TUNEL Assays | Life Science Research | Merck [merckmillipore.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying Cell Cycle Arrest with KWZY-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
KWZY-11 is a novel, potent, and selective small molecule inhibitor targeting a key regulator of the cell cycle, leading to G1 phase arrest in proliferating cells. This characteristic makes this compound a valuable tool for cancer research and drug development, enabling detailed investigation into the mechanisms of cell cycle control and the development of potential therapeutic agents. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cell cycle arrest.
Mechanism of Action
This compound is hypothesized to be a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are crucial for the G1 phase progression of the cell cycle.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase.[1] This leads to a specific arrest of the cell cycle in the G1 phase.
Data Presentation
The following tables summarize the expected quantitative data from studies using this compound in a human colorectal cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 0.1 | 55.6 ± 4.2 | 28.1 ± 2.1 | 16.3 ± 1.5 |
| 0.5 | 72.3 ± 5.5 | 15.4 ± 1.7 | 12.3 ± 1.3 |
| 1.0 | 85.1 ± 6.3 | 8.7 ± 1.1 | 6.2 ± 0.9 |
| 5.0 | 88.9 ± 5.9 | 5.3 ± 0.8 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Treatment Concentration (µM) | Relative p-Rb (Ser780) Expression | Relative Cyclin D1 Expression | Relative p21Cip1 Expression |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.78 ± 0.09 | 0.85 ± 0.11 | 1.52 ± 0.18 |
| 0.5 | 0.42 ± 0.05 | 0.51 ± 0.07 | 2.89 ± 0.31 |
| 1.0 | 0.15 ± 0.03 | 0.23 ± 0.04 | 4.12 ± 0.45 |
| 5.0 | 0.08 ± 0.02 | 0.11 ± 0.03 | 4.78 ± 0.52 |
Data are presented as mean ± standard deviation of relative band intensity normalized to a loading control (e.g., β-actin) from three independent Western blot experiments.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: HCT116 (or other suitable cancer cell line).
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a density of 2 x 105 cells/well in 6-well plates.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for staining fixed cells with Propidium Iodide (PI) to analyze DNA content.[2][3][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
Procedure:
-
Harvest Cells: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Cyclin D1, anti-p21Cip1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Visualizations
Caption: Mechanism of action of this compound inducing G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
Application Note and Protocols: KWZY-11 Stock Solution Preparation and Storage
Disclaimer: KWZY-11 is a fictional compound. The following application note, including all data and protocols, is for illustrative purposes only and is based on standard laboratory practices for handling small molecule inhibitors.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This compound is a potent and selective inhibitor of the novel kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6), a key regulator in the inflammatory signaling cascade. Due to its specific mechanism of action, this compound is a valuable tool for research in immunology and oncology. Accurate preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions.
2. Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 423.47 g/mol |
| Target | Mitogen-Activated Protein Kinase Kinase Kinase Kinase 6 (MAP4K6) |
| Appearance | White to off-white crystalline solid |
| Purity | >99% (HPLC) |
3. Solubility of this compound
The solubility of this compound was determined in several common laboratory solvents. For cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 85 mg/mL (≥ 200 mM) |
| Ethanol (95%) | ≈ 5 mg/mL (≈ 11.8 mM) |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.2 mM) |
4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Materials
-
This compound powder (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
4.2. Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (423.47 g/mol ) * (1000 mg/g) = 4.23 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and aliquot number. Store the aliquots as recommended in Section 5.
5. Storage and Stability of this compound Stock Solutions
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Recommendation |
| Long-Term Storage | Store at -80°C for up to 12 months. |
| Short-Term Storage | Store at -20°C for up to 3 months. |
| Working Solution | Diluted working solutions in aqueous media should be prepared fresh for each experiment and used within 12 hours. Do not store aqueous solutions. |
| Freeze-Thaw Cycles | Avoid more than 3 freeze-thaw cycles. Aliquoting is strongly recommended. |
| Light Sensitivity | Protect from light. Use amber or light-blocking tubes for storage. |
6. Diagrams
6.1. Experimental Workflow: this compound Stock Solution Preparation
Workflow for preparing this compound stock solution.
// Nodes for the pathway Cytokine [label="Inflammatory Cytokine", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor"]; TAK1 [label="TAK1"]; MAP4K6 [label="MAP4K6", shape=ellipse, style="filled,bold", color="#EA4335", fillcolor="#F1F3F4"]; JNK [label="JNK"]; AP1 [label="AP-1"]; Inflammation [label="Pro-inflammatory\nGene Expression", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KWZY11 [label="this compound", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing the pathway Cytokine -> Receptor [arrowhead=vee]; Receptor -> TAK1 [arrowhead=vee]; TAK1 -> MAP4K6 [arrowhead=vee]; MAP4K6 -> JNK [arrowhead=vee]; JNK -> AP1 [arrowhead=vee]; AP1 -> Inflammation [arrowhead=vee];
// Edge representing inhibition KWZY11 -> MAP4K6 [arrowhead=tee, color="#EA4335", style=bold]; }
Application Notes and Protocols for KWZY-11: A Novel Agent for Inducing Synthetic Lethality in BRCA-Mutant Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KWZY-11 is a potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. It is designed to induce synthetic lethality in tumor cells with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with mutations in the BRCA1 or BRCA2 genes.[1][2][3] In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs).[4] While healthy cells can efficiently repair these DSBs through the HR pathway, BRCA-mutant cells are deficient in this process.[3] The inability to repair these DSBs leads to genomic instability and subsequent cell death, an example of synthetic lethality.[1][4] These application notes provide an overview of the mechanism of action of this compound, quantitative data from preclinical studies, and detailed protocols for its use in in vitro research.
Mechanism of Action
The synthetic lethal interaction between this compound and BRCA mutations is a cornerstone of its anti-cancer activity.[1][5] In cells with functional BRCA proteins, DSBs are repaired with high fidelity by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2, this repair mechanism is compromised.[3] this compound inhibits PARP, which is critical for the repair of SSBs.[2] The accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[4] In BRCA-deficient cells, these DSBs cannot be effectively repaired, resulting in catastrophic genomic instability and apoptosis.[1][4]
Figure 1: Signaling pathway of this compound induced synthetic lethality.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | IC50 (nM) |
| SUM1315MO2 | Breast Cancer | Mutant | Wild-Type | 15 |
| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | 25 |
| CAPAN-1 | Pancreatic Cancer | Wild-Type | Mutant | 50 |
| MCF-7 | Breast Cancer | Wild-Type | Wild-Type | >10,000 |
| PC-3 | Prostate Cancer | Wild-Type | Wild-Type | >10,000 |
Table 2: Effect of this compound on PARP Activity and DNA Damage
| Cell Line | Treatment (100 nM this compound, 24h) | PARP Cleavage (% of Control) | γ-H2AX Foci per Cell (Mean ± SD) |
| SUM1315MO2 | Vehicle | 100 | 5 ± 2 |
| This compound | 250 | 45 ± 8 | |
| MCF-7 | Vehicle | 100 | 4 ± 1 |
| This compound | 110 | 8 ± 3 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
Materials:
-
BRCA-mutant and BRCA-wild-type cancer cell lines
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure fluorescence at 560 nm excitation and 590 nm emission.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for determining the IC50 of this compound.
Protocol 2: Western Blot for PARP Cleavage
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved PARP and total PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the image using an imaging system.
Protocol 3: Immunofluorescence for γ-H2AX Foci Formation
This protocol is used to visualize DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (1% BSA in PBST)
-
Primary antibody against γ-H2AX
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle for the desired time.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-γ-H2AX antibody for 1 hour.
-
Wash and incubate with fluorescently labeled secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell.
Figure 3: Logical relationship leading to synthetic lethality.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding, edge effects | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No PARP cleavage detected | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment. |
| High background in immunofluorescence | Incomplete blocking, non-specific antibody binding | Increase blocking time, use a higher dilution of the primary antibody. |
Ordering Information
| Product | Catalog No. | Size |
| This compound | This compound-10 | 10 mg |
| This compound-50 | 50 mg |
References
- 1. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of 'synthetic lethal' strategies to target BRCA1-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KWZY-11 Efficacy Studies
Topic: Experimental Design for KWZY-11 Efficacy Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel investigational agent with purported anti-neoplastic properties. These application notes provide a comprehensive guide for researchers to design and execute robust preclinical efficacy studies for this compound. The included protocols are designed to ensure reproducibility and generate high-quality data to support the advancement of this compound through the drug development pipeline. The experimental design focuses on a multi-faceted approach, combining in vitro cell-based assays with in vivo animal models to thoroughly characterize the efficacy and mechanism of action of this compound.
A critical aspect of modern drug development is the integration of pharmacokinetic (PK) and pharmacodynamic (PD) modeling throughout all stages.[1][2][3] This approach helps in understanding the relationship between drug exposure and response, optimizing dosing regimens, and predicting clinical outcomes.[1][4]
Preclinical Efficacy Evaluation
The preclinical evaluation of this compound is designed to assess its anti-cancer activity and elucidate its mechanism of action. This involves a tiered approach, starting with in vitro assays to determine the direct effects on cancer cells, followed by more complex in vivo models that better mimic the tumor microenvironment.[5][6]
In Vitro Efficacy Studies
In vitro assays are fundamental for the initial screening and characterization of anti-cancer compounds.[6][7] They provide a rapid and cost-effective way to assess cytotoxicity, anti-proliferative effects, and the induction of apoptosis.
Cell viability assays are used to measure the dose-dependent effects of this compound on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8][9][10]
Protocol 1: MTT Cell Viability Assay [8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, several assays can be employed.[11][12] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to detect early and late apoptotic cells via flow cytometry.[13]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay [13]
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Efficacy Studies
In vivo studies using animal models are crucial for evaluating the therapeutic efficacy of a drug candidate in a more complex biological system.[14][15] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used in oncology research.[16][17]
Protocol 3: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Biomarker Analysis
Identifying and validating biomarkers is essential for understanding the mechanism of action of this compound and for patient stratification in future clinical trials.[18][19][20][21][22]
Protocol 4: Western Blotting for Target Engagement
-
Protein Extraction: Extract total protein from this compound-treated cells or tumor tissues.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and relevant downstream signaling molecules. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups and experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | 5.2 ± 0.8 | 1.5 ± 0.3 |
| A549 | 12.6 ± 2.1 | 3.8 ± 0.7 |
| HCT116 | 8.9 ± 1.5 | 2.1 ± 0.4 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 950 ± 180 | 36.7 |
| This compound | 30 | 450 ± 120 | 70.0 |
| Positive Control | 10 | 300 ± 90 | 80.0 |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for in vitro efficacy assessment of this compound.
Caption: Workflow for in vivo xenograft efficacy study.
References
- 1. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRO | preclinical services | Drug efficacy | Biotrial [biotrial.com]
- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. criver.com [criver.com]
- 18. proventainternational.com [proventainternational.com]
- 19. audubonbio.com [audubonbio.com]
- 20. Biomarker Development and Validation Crucial to Use of Emerging Treatments in Solid Tumors and Hematologic Malignancies - Personalized Medicine in Oncology [personalizedmedonc.com]
- 21. Cancer biomarker discovery and validation - Goossens - Translational Cancer Research [tcr.amegroups.org]
- 22. Cancer biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting KWZY-11 solubility issues in DMSO
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of research compounds is critical for experimental success. This guide provides troubleshooting assistance and frequently asked questions regarding the solubility of KWZY-11 in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Low or inconsistent solubility of this compound in DMSO can lead to inaccurate experimental results. This guide provides a systematic approach to identifying and resolving common solubility challenges.
My this compound is not dissolving in DMSO. What should I do?
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting workflow:
Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for dissolving this compound in DMSO?
For optimal results, follow this standardized protocol for preparing this compound stock solutions in DMSO.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
Several factors can contribute to poor solubility of this compound in DMSO:
-
Compound Purity and Form: The crystalline form of a compound can be less soluble than an amorphous form.[1][2] Impurities can also affect solubility.[2]
-
DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power.[3][4]
-
Temperature: Solubility is often temperature-dependent.
-
Concentration: You may be attempting to dissolve this compound beyond its solubility limit in DMSO.
-
Insufficient Agitation: Proper mixing is crucial to ensure the compound fully dissolves.
Q3: Does the quality of DMSO matter?
Yes, the quality of DMSO is crucial. Always use anhydrous, high-purity DMSO for preparing stock solutions. It is recommended to use a fresh bottle of DMSO or one that has been properly stored to prevent moisture absorption.[4]
Q4: Does temperature affect the solubility of this compound in DMSO?
Temperature can influence solubility. For many compounds, solubility increases with temperature. If you are struggling to dissolve this compound at room temperature, gentle warming to 37°C may be beneficial.[5][6] However, prolonged exposure to higher temperatures should be avoided to prevent compound degradation.
Q5: How do freeze-thaw cycles affect my this compound stock solution?
Repeated freeze-thaw cycles can lead to compound precipitation and degradation.[1][2] It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.[7]
Quantitative Solubility Data
The following table provides the approximate solubility of this compound in various solvents. Note that these values can be affected by the purity of the compound and solvent, as well as ambient temperature and humidity.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 55 | 100 |
| DMF | 30 | 54.5 |
| Ethanol | <1 | <1.8 |
| Water | Insoluble | Insoluble |
Note: Data is based on internal studies and may vary between batches.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
-
Water bath or incubator set to 37°C (optional)
Procedure:
-
Preparation: Bring both the this compound vial and the DMSO to room temperature before opening to minimize water absorption.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration of 100 mM.
-
Dissolution: Facilitate dissolution by one or more of the following methods:
-
Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Diluting this compound Stock Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw: Thaw the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. To avoid precipitation, it is recommended to perform the dilution in a stepwise manner.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[7] A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
-
Use Immediately: It is best to prepare the working solutions fresh for each experiment.
References
optimizing KWZY-11 concentration for IC50 determination
Technical Support Center: KWZY-11 IC50 Determination
This guide provides troubleshooting advice and detailed protocols to assist researchers in optimizing the experimental conditions for determining the IC50 value of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in a cell-based IC50 assay?
A1: For initial screening, a wide concentration range is recommended to accurately determine the potency of this compound.[1][2] A common strategy is to perform a serial dilution starting from a high concentration, such as 100 µM. A typical 8- to 10-point dose-response curve might include concentrations spanning several orders of magnitude (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control).[1] This broad range is crucial for generating a complete sigmoidal curve, which is necessary for reliable IC50 calculation. If preliminary data is available, the concentration range should bracket the expected IC50 value.
Q2: My dose-response curve is flat, shows greater than 100% viability, or does not produce a sigmoidal shape. What are the common causes and solutions?
A2: This is a common issue with several potential causes:
-
Concentration Range is Incorrect: If the curve is flat at the top, the concentrations of this compound used may be too low to induce an inhibitory effect. Conversely, if the curve is flat at the bottom, the concentrations may be too high, causing maximum inhibition across all points. Solution: Adjust the concentration range. For a flat top, start with a higher maximum concentration. For a flat bottom, use a lower starting concentration and wider dilutions.[3]
-
Compound Solubility Issues: this compound may precipitate out of the medium at higher concentrations, leading to inaccurate results. Solution: Visually inspect the wells for any precipitation. Ensure the final DMSO concentration is kept low and consistent across all wells.[4]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent directly). Solution: Run a control plate with the compound in cell-free media to check for direct assay interference. If interference is observed, consider switching to an alternative viability assay that uses a different detection method (e.g., CellTiter-Glo®, which measures ATP).[5]
-
Cell Seeding Density: An inappropriate number of cells can affect the outcome. Too few cells may lead to high variability, while too many can result in density-dependent chemoresistance.[6][7][8] Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Q3: I'm observing high variability between my replicate wells. How can I minimize this?
A3: High variability can obscure the true effect of the compound and lead to an unreliable IC50 value. Key factors include:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension will result in different numbers of cells per well. Solution: Ensure the cell suspension is thoroughly and gently mixed before and during plating.[9]
-
Pipetting Errors: Small volume inaccuracies during serial dilutions or reagent addition can lead to significant concentration errors. Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. Automated liquid handlers can improve consistency.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which concentrates the compound and media components. Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond inconsistently. Solution: Use cells in their logarithmic growth phase and maintain a consistent, low passage number for all experiments.
Q4: The IC50 value for this compound shifts between experiments. What causes this lack of reproducibility?
A4: IC50 values are not absolute and can be influenced by experimental conditions.[10] To ensure reproducibility, it is critical to standardize the protocol.
-
Variable Incubation Time: The duration of compound exposure can significantly impact the apparent IC50.[10][11] Solution: Use a consistent and clearly defined incubation time for all comparative experiments.
-
Differences in Cell Density: As mentioned, cell seeding density can alter chemoresistance and thus the IC50 value.[6][7][8][12] Solution: Standardize the cell seeding density across all experiments.
-
Reagent Variability: Differences in media batches, serum percentage, or assay reagent preparation can affect results. Solution: Use the same batches of reagents whenever possible and prepare them consistently.
-
DMSO Concentration: While cells can tolerate low levels of DMSO, inconsistent final concentrations can affect cell viability and compound activity. Most cell lines tolerate up to 0.5% DMSO, but some sensitive lines may require concentrations at or below 0.1%.[4][13][14][15] Solution: Ensure the final DMSO concentration is identical in all wells, including the vehicle control.
Data & Experimental Parameters
Table 1: Recommended Starting Concentrations and Dilution Strategy
| Parameter | Recommendation | Rationale |
| Stock Solution | 10 mM in 100% DMSO | High concentration allows for minimal final DMSO percentage in the assay. |
| Initial Screening Range | 0.1 µM to 100 µM | A wide range helps to capture the full dose-response curve.[1] |
| Dilution Factor | 3-fold or 4-fold serial dilution | Provides good distribution of data points across the concentration range. |
| Vehicle Control | Culture medium with the same final % of DMSO as the highest compound concentration | Crucial for normalizing data and accounting for solvent effects.[4] |
Table 2: Example 3-Fold Serial Dilution Scheme for a 96-Well Plate
| Concentration (µM) | Volume of 2X Compound Stock (µL) | Volume of Medium (µL) | Final Volume (µL) |
| 100 (Top) | 100 (from 200 µM stock) | 0 | 100 |
| 33.3 | 33.3 (of 100 µM) | 66.7 | 100 |
| 11.1 | 33.3 (of 33.3 µM) | 66.7 | 100 |
| 3.7 | 33.3 (of 11.1 µM) | 66.7 | 100 |
| 1.2 | 33.3 (of 3.7 µM) | 66.7 | 100 |
| 0.4 | 33.3 (of 1.2 µM) | 66.7 | 100 |
| 0.14 | 33.3 (of 0.4 µM) | 66.7 | 100 |
| Vehicle | 0 | 100 | 100 |
| This table illustrates the preparation of 2X working solutions, which are then added 1:1 to wells containing cells in medium. |
Experimental Protocols
Protocol 1: General Method for Cell-Based IC50 Determination using MTT Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[1]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.[16] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations. b. Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).[17] d. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. Add 10-20 µL of 5 mg/mL MTT solution to each well.[16] b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][16] c. Carefully aspirate the medium containing MTT from each well. d. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] e. Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.[16]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" blank wells from all other values. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized viability (%) against the log of the compound concentration. e. Use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.[18]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. clyte.tech [clyte.tech]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. docs.labii.com [docs.labii.com]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce KWZY-11 off-target effects in experiments
Topic: Strategies to Reduce KWZY-11 Off-Target Effects in Experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals using the small molecule inhibitor this compound. The focus is on identifying, understanding, and minimizing off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects.[2]
Q2: How can I proactively minimize this compound's off-target effects in my experimental design?
A well-designed experiment can significantly reduce the risk of being misled by off-target effects.[3] Key strategies include:
-
Use the Lowest Effective Concentration: Conduct thorough dose-response experiments to identify the minimal concentration of this compound required to achieve the desired on-target effect.[1][2][3] Using the lowest effective concentration minimizes the likelihood of engaging lower-affinity off-targets.[3][4]
-
Employ Structurally Distinct Inhibitors: Use a second, chemically different inhibitor that targets the same protein as this compound.[1][4] If both compounds produce the same phenotype, it strengthens the evidence that the effect is on-target.
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest, rather than an off-target effect of this compound.[1]
-
Perform Control Experiments: Always include essential controls, such as a vehicle-only control (e.g., DMSO) and potentially a structurally similar but inactive analog of this compound, if available.[2][3]
Q3: How can I determine the off-target profile of this compound?
A combination of computational and experimental approaches is recommended.[1]
-
Computational Prediction: In silico methods can predict potential off-target interactions by screening this compound's structure against large databases of known protein structures.[1][5][6]
-
Experimental Screening: Broad-based experimental screening is crucial for empirical validation. This includes techniques like high-throughput screening (HTS) and profiling against panels of kinases or other relevant protein families (e.g., safety pharmacology panels).[1][4][5]
Q4: What is a rescue experiment and how can it validate this compound's on-target activity?
A rescue experiment is a powerful method to confirm on-target action. If the effect of this compound can be reversed by expressing a form of the target protein that is resistant to the inhibitor (e.g., through a specific mutation), it provides strong evidence that the observed phenotype is due to the intended on-target inhibition.[4]
Troubleshooting Guide: Unexpected Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Cellular Toxicity | Off-target effects are causing general cytotoxicity. | 1. Conduct a Cytotoxicity Assay: Use an MTT or LDH release assay to determine the toxic concentration range of this compound. Ensure your experimental concentrations are well below this range.[3] 2. Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify unintended targets that could be mediating the toxic effects.[1] 3. Lower the Concentration: Determine the minimal concentration needed for on-target activity and verify if the toxicity persists at that level.[4] |
| Phenotype Does Not Match Known Target Biology | The observed phenotype is due to an unknown off-target effect or pathway crosstalk. | 1. Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is recapitulated, it is more likely to be on-target.[4] 2. Perform a Rescue Experiment: As described in the FAQ, this can definitively link the phenotype to the on-target protein.[4] 3. Profile Against Related Targets: Screen this compound against a panel of related protein family members to check for cross-reactivity.[2] |
| Inconsistent Results Between Different Cell Lines | Cell-type specific off-target effects or differences in target expression. | 1. Quantify Target Expression: Use Western blotting or qPCR to measure the expression level of the intended target in each cell line. 2. Perform Off-Target Profiling in the Sensitive Cell Line: This can help identify off-targets that are uniquely expressed or more sensitive in that specific cell type.[2] |
Data Presentation: Comparing Inhibitor Selectivity
When selecting control inhibitors or interpreting screening data, it is crucial to compare key quantitative metrics. A higher selectivity fold indicates a more specific compound.
| Compound | On-Target IC50 (Target Kinase A) | Off-Target IC50 (Kinase B) | Off-Target IC50 (Kinase C) | Selectivity (Fold) (B vs A) |
| This compound | 15 nM | 300 nM | 4500 nM | 20x |
| Control 1 | 25 nM | >10,000 nM | >10,000 nM | >400x |
| Control 2 | 50 nM | 500 nM | 8000 nM | 10x |
-
Interpretation: Control 1 is significantly more selective than this compound and Control 2, making it an excellent tool for validating on-target effects. This compound shows moderate selectivity against Kinase B and high selectivity against Kinase C.
Visualizations: Workflows and Pathways
Caption: On-target vs. off-target pathway inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
KWZY-11 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KWZY-11 in in vivo experimental models. Our goal is to help you navigate common challenges and ensure the successful execution of your studies.
Troubleshooting Guide
Issue 1: Suboptimal Efficacy in Animal Models Despite High In Vitro Potency
You've observed potent inhibition of the target kinase in cell-based assays, but this compound is not producing the expected therapeutic effect in your in vivo models.
Possible Cause A: Suboptimal Pharmacokinetic Properties
Poor absorption, rapid metabolism, or fast clearance can lead to insufficient drug exposure at the tumor site.
-
Recommendation: Perform a basic pharmacokinetic (PK) study to assess exposure levels.
Table 1: Comparative Pharmacokinetics of this compound in Different Vehicles
| Vehicle | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 5% DMSO + 30% PEG300 + 65% D5W | 50 | 1250 | 2 | 9800 |
| 10% Solutol HS 15 in Saline | 50 | 2100 | 1 | 18500 |
| 20% Captisol in Water | 50 | 1800 | 1.5 | 16200 |
-
Interpretation: The data suggests that the vehicle formulation significantly impacts the bioavailability of this compound. The 10% Solutol HS 15 solution provides superior exposure and should be considered for efficacy studies.
Possible Cause B: Lack of Target Engagement In Vivo
Even with adequate plasma exposure, the drug may not be reaching or inhibiting its target within the tissue of interest.
-
Recommendation: Assess target modulation in tumor or surrogate tissues collected from a satellite group of animals at various time points after dosing. A Western blot to measure the phosphorylation of a direct downstream substrate of the target kinase is a common method.
Experimental Workflow: Assessing In Vivo Target Engagement
Caption: Workflow for assessing this compound target engagement in vivo.
Issue 2: Unexpected Toxicity or Adverse Events
Animals treated with this compound are showing signs of distress, weight loss, or other adverse effects not anticipated from in vitro safety screens.
Possible Cause A: Off-Target Kinase Inhibition
This compound may be inhibiting other kinases structurally similar to its primary target, leading to unforeseen toxicity.
-
Recommendation: Profile this compound against a broad panel of kinases (a "kinome scan") to identify potential off-targets. If off-targets are identified, it's crucial to understand if their inhibition is linked to the observed toxicity.
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: Potential on-target and off-target effects of this compound.
Possible Cause B: Vehicle-Related Toxicity
The formulation used to dissolve and administer this compound may be causing the adverse effects.
-
Recommendation: Run a vehicle-only control group in parallel with your treatment groups. If toxicity is observed in the vehicle group, a new, better-tolerated formulation is required.
Table 2: Tolerability of Common In Vivo Vehicles
| Vehicle | Common Tolerability Issues | Mitigation Strategies |
| 10% DMSO + 90% Corn Oil | Peritonitis, sterile abscesses (IP injection) | Use lower DMSO concentration; consider oral gavage. |
| 5% DMSO + 30% PEG300 + 65% D5W | Hemolysis (IV injection), osmotic stress | Slow infusion rate; ensure formulation is iso-osmotic. |
| 20% Captisol in Water | Renal toxicity at high doses (rare) | Ensure adequate hydration of animals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for this compound for in vivo studies?
For initial tolerability and pharmacokinetic studies, we recommend a formulation of 10% Solutol HS 15 in sterile saline . This vehicle has shown good bioavailability and is generally well-tolerated for both oral (PO) and intraperitoneal (IP) administration. However, it is critical to run a vehicle-only control arm to confirm its suitability in your specific model and strain.
Q2: How can I confirm that this compound is reaching the target tissue?
The most direct method is to measure the concentration of this compound in the tissue of interest using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is often done as part of a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) study. Samples of blood, tumor, and other relevant organs are collected at various time points after dosing to determine drug distribution.
Q3: What are the primary known off-targets for this compound that I should be aware of?
Based on broad-panel kinase screening, this compound shows some inhibitory activity against the following kinases at concentrations 10-50 fold higher than its primary target IC50:
-
SRC Family Kinases (SRC, LYN, FYN): Inhibition of these can lead to gastrointestinal and hematological toxicities.
-
VEGFR2: Inhibition could result in hypertension or cardiovascular effects.
It is advisable to monitor for toxicities associated with these off-targets and consider assessing the phosphorylation status of their downstream substrates in your tissue samples if adverse events occur.
Technical Support Center: Improving KWZY-11 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KWZY-11, a novel tyrosine kinase inhibitor (TKI). The content is structured to address common challenges encountered when working with this compound in resistant cancer cell lines, with a focus on a hypothetical model where this compound targets the EGFR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor. It functions by competitively binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR) kinase domain. This inhibition blocks the autophosphorylation of EGFR, thereby preventing the activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Q2: My cells, which were initially sensitive to this compound, have developed resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to TKIs like this compound is a common phenomenon and can occur through several mechanisms:
-
On-target resistance: This typically involves secondary mutations in the target kinase domain of EGFR. A common example is the "gatekeeper" T790M mutation, which can increase the receptor's affinity for ATP, reducing the binding efficacy of this compound.[1][2]
-
Off-target resistance (Bypass Pathways): Resistant cells can activate alternative signaling pathways to bypass the EGFR blockade.[1][3] Common bypass pathways include the amplification or overexpression of other receptor tyrosine kinases (RTKs) such as MET or HER2, which can then activate downstream effectors like PI3K and ERK independently of EGFR.[3][4]
-
Histological Transformation: In some cases, the cancer cells may undergo a phenotypic change, such as an epithelial-to-mesenchymal transition (EMT), which is associated with reduced dependence on EGFR signaling and increased resistance to TKIs.[2]
Q3: How can I determine the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of molecular biology techniques is recommended:
-
Sanger sequencing or next-generation sequencing (NGS): To identify potential mutations in the EGFR gene, particularly in the kinase domain.
-
Western Blotting: To assess the activation status of bypass pathway proteins. Look for increased phosphorylation of RTKs like MET or HER2, and sustained phosphorylation of downstream effectors such as AKT and ERK even in the presence of this compound.
-
Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect amplification of genes encoding bypass pathway components, such as MET.
Troubleshooting Guide
Issue 1: Decreased this compound efficacy (IC50 shift) in my cell line over time.
-
Possible Cause 1: Development of a resistant subpopulation.
-
Troubleshooting Step: Perform a cell viability assay to confirm the IC50 shift. Compare the IC50 of your current cell line to that of an early-passage, sensitive parental cell line.
-
Next Steps: If resistance is confirmed, proceed to investigate the resistance mechanism as described in FAQ Q3 .
-
-
Possible Cause 2: Inconsistent experimental conditions.
-
Troubleshooting Step: Review your experimental protocol for consistency. Factors such as cell density, passage number, serum concentration in the media, and incubation time can all affect drug efficacy.
-
Next Steps: Standardize your cell culture and assay conditions. Ensure that the cells are not passaged too many times, as this can lead to phenotypic drift.
-
Issue 2: this compound is ineffective in a new cell line expected to be sensitive.
-
Possible Cause 1: The cell line may harbor a primary resistance mutation.
-
Troubleshooting Step: Verify the mutational status of the EGFR gene in the cell line. Some uncommon EGFR mutations may confer primary resistance to certain TKIs.
-
Next Steps: If a primary resistance mutation is identified, consider testing a different class of TKI or a combination therapy approach.
-
-
Possible Cause 2: The cell line may have a co-occurring genetic alteration that confers resistance.
-
Troubleshooting Step: Analyze the genomic profile of the cell line for alterations in key signaling pathways (e.g., KRAS, BRAF, PIK3CA mutations, or PTEN loss).
-
Next Steps: If a co-occurring alteration is found, this may explain the lack of response. Combination therapy targeting the co-activated pathway may be necessary.
-
Issue 3: Inconsistent results in combination therapy experiments with this compound.
-
Possible Cause 1: Suboptimal drug concentrations or scheduling.
-
Troubleshooting Step: Perform a dose-matrix experiment to evaluate a range of concentrations for both this compound and the combination agent.
-
Next Steps: Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Also, consider the timing of drug administration (simultaneous vs. sequential).[5]
-
-
Possible Cause 2: The chosen combination is not effective against the specific resistance mechanism.
-
Troubleshooting Step: Re-evaluate the rationale for the combination based on the identified resistance mechanism in your cells. For example, if MET amplification is the cause of resistance, a MET inhibitor would be an appropriate combination partner.
-
Next Steps: Test alternative combination strategies based on the molecular profile of your resistant cell line.
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | This compound IC50 (nM) |
| PC-9 | Exon 19 Deletion | - (Sensitive) | 10 |
| H1975 | L858R + T790M | On-target (T790M) | 1500 |
| HCC827 | Exon 19 Deletion | - (Sensitive) | 8 |
| HCC827-ER | Exon 19 Deletion | Off-target (MET Amp) | 950 |
Data is hypothetical and for illustrative purposes.
Table 2: Synergy Analysis of this compound with a MEK Inhibitor (MEKi) in a this compound Resistant Cell Line
| This compound (nM) | MEKi (nM) | Effect (Fraction Affected) | Combination Index (CI) | Interpretation |
| 500 | 100 | 0.55 | 0.75 | Synergistic |
| 500 | 200 | 0.70 | 0.60 | Synergistic |
| 1000 | 100 | 0.80 | 0.50 | Strong Synergy |
| 1000 | 200 | 0.92 | 0.35 | Strong Synergy |
Data is hypothetical and for illustrative purposes. CI values are calculated using the Chou-Talalay method.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Proteins (p-EGFR, p-AKT, p-ERK)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.[6]
-
Treat the cells with this compound at the desired concentration for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.[6]
-
Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Mandatory Visualizations
Caption: this compound mechanism of action targeting the EGFR signaling pathway.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Caption: Logic of combination therapy to overcome bypass pathway resistance.
References
- 1. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: KWZY-11 Animal Studies
Disclaimer: Information on the specific compound "KWZY-11" is not publicly available. This technical support center provides a generalized framework for addressing common toxicity issues encountered with novel chemical entities in animal studies, using "this compound" as a placeholder. The following troubleshooting guides, FAQs, and protocols are based on established principles of toxicology and preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurotoxic signs (e.g., tremors, ataxia) in our rodent studies with this compound. What are the potential causes and how can we mitigate this?
A1: Neurotoxicity is a potential adverse effect of many novel compounds. The observed signs could be due to off-target effects, dose-dependent toxicity, or issues with the vehicle formulation.
Troubleshooting Steps:
-
Dose-Response Assessment: The first step is to determine if the neurotoxicity is dose-dependent. A dose-ranging study can help identify the No-Observed-Adverse-Effect-Level (NOAEL).
-
Vehicle Control: Ensure that the vehicle used to dissolve or suspend this compound is not contributing to the observed neurotoxicity. Run a vehicle-only control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the neurotoxic signs with the plasma and brain concentrations of this compound. This can help determine if the toxicity is associated with peak concentrations (Cmax).
-
Formulation Optimization: Consider reformulating this compound to alter its absorption and distribution, potentially reducing peak brain exposure.
Q2: Our initial studies show elevated liver enzymes (ALT, AST) in animals treated with this compound, suggesting potential hepatotoxicity. What is the recommended course of action?
A2: Elevated liver enzymes are a common indicator of liver injury. It is crucial to characterize the nature and severity of this potential hepatotoxicity.
Troubleshooting Steps:
-
Comprehensive Liver Panel: In addition to ALT and AST, measure other markers of liver function and damage, such as alkaline phosphatase (ALP), bilirubin, and albumin.
-
Histopathology: Conduct a thorough histopathological examination of liver tissue from treated and control animals to identify any cellular changes, such as necrosis, apoptosis, or steatosis.
-
Mechanism of Injury Investigation: Investigate the potential mechanism of hepatotoxicity. This could involve assays for oxidative stress, mitochondrial dysfunction, or inhibition of bile salt export pump (BSEP).
-
Dose and Time-Course Evaluation: Assess whether the hepatotoxicity is dose- and time-dependent. This will help in determining a safe dose range and duration of exposure.
Troubleshooting Guides
Issue: High Incidence of Injection Site Reactions
Animals are exhibiting severe injection site reactions (e.g., swelling, inflammation, necrosis) following intravenous administration of this compound.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Formulation pH or Osmolality | Test the pH and osmolality of the final formulation. Adjust to be closer to physiological levels (pH 7.2-7.4, ~290 mOsm/kg). |
| Compound Precipitation | Visually inspect the formulation for any precipitation. Use a different vehicle or add excipients to improve solubility. |
| Vascular Irritation | Slow down the rate of infusion. Consider using a central venous catheter for administration to allow for rapid dilution in a larger blood volume. |
| High Local Concentration | Decrease the concentration of the dosing solution and increase the volume (within acceptable limits for the animal species). |
Issue: Unexpected Mortality at Doses Predicted to be Safe
Unexpected mortality is observed in a dose group that was previously determined to be well-tolerated in preliminary studies.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Error in Dose Calculation or Preparation | Double-check all calculations and procedures for dose preparation. Have an independent researcher verify. |
| Strain or Sex Differences in Sensitivity | Review the strain and sex of the animals used. Some strains or sexes can be more sensitive to certain toxicities.[1] |
| Vehicle-Related Toxicity | The vehicle itself may have toxic effects, especially with repeated administration. Run a separate vehicle toxicity study. |
| Accumulation of Compound or Metabolites | With repeated dosing, the compound or its metabolites may accumulate to toxic levels. Conduct toxicokinetic studies to assess accumulation. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Neurotoxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and the NOAEL of this compound following a single administration, with a focus on neurobehavioral assessments.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
(n=5/sex/group)
-
-
Administration: Single dose via the intended clinical route (e.g., oral gavage, intravenous).
-
Assessments:
-
Clinical Observations: Record clinical signs of toxicity, with a focus on neurotoxic signs (e.g., tremors, ataxia, altered gait, convulsions), at 1, 2, 4, 8, and 24 hours post-dose.
-
Functional Observational Battery (FOB): Conduct a semi-quantitative assessment of nervous system function at the time of peak plasma concentration (if known) or at a consistent time point post-dose. This includes assessments of home cage activity, handling reactivity, and sensory-motor responses.
-
Body Weights: Record body weights prior to dosing and at 24 hours post-dose.
-
-
Data Analysis: Determine the highest dose at which no adverse neurobehavioral effects are observed (NOAEL).
Protocol 2: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
Objective: To assess the direct cytotoxic potential of this compound on primary hepatocytes.
Methodology:
-
Cell Model: Freshly isolated primary hepatocytes from the species of interest (e.g., rat, dog, human).
-
Treatment:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM)
-
Positive control for cytotoxicity (e.g., chlorpromazine)
-
-
Incubation: Treat hepatocytes for 24 hours.
-
Endpoints:
-
Cell Viability: Measure ATP content (e.g., using CellTiter-Glo®) or LDH leakage into the cell culture medium.
-
Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., DCFH-DA) to measure oxidative stress.
-
Mitochondrial Membrane Potential: Assess mitochondrial health using a fluorescent dye (e.g., TMRM).
-
-
Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Visualizations
References
KWZY-11 experimental controls and best practices
KWZY-11 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using this compound. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By blocking the phosphorylation of ERK1/2, this compound effectively downregulates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types.
Q2: How should this compound be reconstituted and stored? A2: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo studies, the DMSO stock can be further diluted in an appropriate vehicle, such as corn oil.
Q3: What is the recommended working concentration for this compound in cell culture? A3: The optimal concentration is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model. A common starting range for kinase inhibitors is 0.1 nM to 100 µM.[1]
Q4: Can this compound be used in combination with other therapeutic agents? A4: Yes, due to its specific mechanism of action, this compound is a candidate for combination therapies. Its efficacy may be enhanced when used with inhibitors of other signaling pathways (e.g., PI3K/Akt pathway) or with traditional cytotoxic agents. Synergistic effects should be determined empirically.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound in DMSO. Aliquot and store at -80°C to minimize degradation from freeze-thaw cycles.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 in your cell line. A starting range of 1 nM to 10 µM is advised.[1][2] |
| Incorrect Incubation Time | Optimize the treatment duration. A time course experiment (e.g., 2, 6, 12, 24 hours) will help identify the optimal time point for observing maximal ERK phosphorylation inhibition. |
| High Cell Confluency | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment, as this can affect signaling pathway activity. |
| Reagent Issues | Verify the activity of your lysis buffer, phosphatase inhibitors, and antibodies using appropriate positive and negative controls. |
Issue 2: High Cytotoxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Include a vehicle-only control (medium with the same DMSO concentration) in all experiments.[1] |
| Compound Concentration Too High | Lower the concentration of this compound. Use a concentration at or slightly above the IC50 for target inhibition, as determined by your dose-response curve. |
| Off-Target Kinase Inhibition | While this compound is highly selective, cross-reactivity can occur at high concentrations. If off-target effects are suspected, perform a kinase panel screen to assess selectivity.[2][3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound by Western Blot
Objective: To determine the concentration of this compound that inhibits 50% of ERK1/2 phosphorylation in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ERK activity, you may serum-starve the cells for 12-24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and 0 nM (vehicle control).
-
Treatment: Treat the cells with the prepared this compound dilutions for a predetermined time (e.g., 2 hours).
-
Stimulation (Optional): To induce a strong signal, you can stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for the final 15-30 minutes of treatment.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Data Analysis: Quantify band intensities. Normalize the p-ERK signal to total ERK. Plot the normalized p-ERK levels against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of this compound on cell viability and determine the GI50 (concentration for 50% growth inhibition).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The next day, treat cells with a range of this compound concentrations (similar to the Western blot protocol). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of this compound concentration to calculate the GI50.
Data Presentation
Table 1: Representative IC50 and GI50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p-ERK IC50 (nM) | GI50 (72 hr, nM) |
| A-375 | Melanoma (BRAF V600E) | 5 | 15 |
| HCT116 | Colon (KRAS G13D) | 12 | 45 |
| Panc-1 | Pancreatic (KRAS G12D) | 25 | 110 |
| MCF-7 | Breast (Wild-type RAS/RAF) | >1000 | >2000 |
Mandatory Visualizations
References
optimizing incubation time for KWZY-11 treatment
Technical Support Center: KWZY-11 Treatment
Welcome to the technical support center for this compound, a potent and selective inhibitor of the ZYK-1 kinase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges, with a focus on determining the optimal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the ZYK-1 kinase, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding site of ZYK-1, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling cascades that are often implicated in cell proliferation and survival.
Q2: What is the recommended starting point for this compound incubation time in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific assay and cell line you are using. However, here are some general recommendations to start with:
-
For phosphorylation assays (e.g., Western Blot, ELISA): To measure the direct inhibitory effect on ZYK-1 or its immediate downstream targets, a shorter incubation time is usually sufficient. A good starting point is between 30 minutes to 4 hours.[1]
-
For cell viability/proliferation assays (e.g., MTT, CCK-8): To observe effects on cell growth and proliferation, a longer incubation period is typically required. A common starting range is 24 to 72 hours.[1][2] It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental conditions.[1]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: My cells are showing unexpected toxicity even at low concentrations of this compound. What could be the cause?
A4: Unexpected toxicity can arise from several factors:
-
Off-target effects: While this compound is designed to be selective, at higher concentrations it may inhibit other kinases that are essential for cell survival.[2]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors due to differences in their genetic background and expression levels of the target kinase.
-
Solvent concentration: Ensure the final DMSO concentration is not exceeding recommended limits.
-
Compound stability: The compound may degrade under certain experimental conditions.
To troubleshoot, perform a dose-response curve to determine the IC50 for both on-target inhibition and cell viability. A large discrepancy between these values may suggest off-target toxicity.[2]
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Downstream Target Phosphorylation
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Short incubation time | Increase the incubation time with the inhibitor. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal duration.[1][3] |
| Degraded inhibitor | Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| High cell confluence | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect signaling pathways. |
| Cell line resistance | Verify the expression and activity of ZYK-1 in your cell line. Some cell lines may have mutations that confer resistance.[4] |
Issue 2: Inconsistent IC50 Values in Viability Assays
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density | Ensure consistent cell seeding across all wells. Optimize the cell number to ensure cells are in an exponential growth phase throughout the assay.[5] |
| Edge effects in microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations.[6] |
| Inconsistent incubation times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[6] |
| Compound precipitation | Visually inspect for compound precipitation in the culture medium. Determine the solubility of this compound under your final assay conditions.[6] |
| Assay interferences | Run control experiments to ensure this compound is not interfering with the assay reagents or detection method.[6] |
Data Presentation
Table 1: Effect of this compound Incubation Time on p-ERK Levels and Cell Viability in HT-29 Cells
| Incubation Time | This compound Conc. (µM) | p-ERK Inhibition (%) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 2 hours | 0.1 | 25 ± 4.2 | 98 ± 2.1 |
| 1 | 78 ± 6.1 | 95 ± 3.5 | |
| 10 | 95 ± 3.5 | 92 ± 4.0 | |
| 24 hours | 0.1 | 35 ± 5.0 | 85 ± 5.6 |
| 1 | 85 ± 4.8 | 62 ± 7.1 | |
| 10 | 98 ± 2.9 | 45 ± 6.8 | |
| 48 hours | 0.1 | Not Assessed | 72 ± 6.3 |
| 1 | Not Assessed | 41 ± 8.2 | |
| 10 | Not Assessed | 21 ± 5.5 | |
| 72 hours | 0.1 | Not Assessed | 55 ± 7.0 |
| 1 | Not Assessed | 25 ± 6.4 | |
| 10 | Not Assessed | 10 ± 3.9 |
This data is illustrative and should be adapted based on your experimental results.
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition
Objective: To determine the optimal incubation time of this compound for inhibiting the phosphorylation of a downstream target (e.g., ERK).
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., HT-29) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control (DMSO) for different time points (e.g., 30 min, 1h, 2h, 4h).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[7][8]
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7] Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[7]
Protocol 2: Cell Viability Assay (MTT)
Objective: To assess the effect of different this compound incubation times on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for different time periods (e.g., 24, 48, and 72 hours).[1][2]
-
Assay Procedure:
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot dose-response curves to determine the IC50 value for each incubation time.
Visualizations
Caption: this compound inhibits the ZYK-1 kinase in the MAPK/ERK pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: KWZY-11 Dual-Inhibitor Experiments
Welcome to the technical support center for KWZY-11, a novel dual-inhibitor targeting key signaling pathways in cancer. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic small molecule that functions as a dual-tyrosine kinase inhibitor. It is designed to simultaneously block the signaling of two distinct pathways that are often dysregulated in cancer: the Epidermal Growth Factor Receptor (EGFR) and the Fibroblast Growth Factor Receptor 1 (FGFR1) pathways. By inhibiting both, this compound aims to overcome the resistance mechanisms that can arise when targeting a single pathway.[1][2]
Q2: What are the most common challenges encountered when working with dual-inhibitors like this compound?
Researchers may face several challenges, including increased potential for off-target effects, higher cytotoxicity compared to single-target agents, and the activation of compensatory signaling pathways.[3][4][5] Inconsistent experimental results and issues with compound solubility or stability are also common hurdles.[6]
Q3: How can I assess the selectivity of this compound in my cellular model?
To determine the selectivity of this compound, a kinome-wide selectivity screen is recommended. This involves testing the inhibitor against a broad panel of kinases to identify unintended targets.[3] Additionally, performing rescue experiments with drug-resistant mutants of EGFR and FGFR1 can help differentiate on-target from off-target effects.[3]
Q4: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model.[7] As a starting point, concentrations ranging from 0.1 to 10 µM are often used in initial assessments.[3]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
High levels of cell death can obscure the specific effects of this compound. The following steps can help troubleshoot this issue:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[3]2. Compare the cytotoxic effects with other inhibitors that have different chemical scaffolds but target the same pathways. | 1. Identification of unintended kinase targets that may be contributing to cell death.2. Confirmation of whether the cytotoxicity is an on-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[3]2. Consider reducing the treatment duration or using intermittent dosing schedules. | 1. A refined concentration range that balances efficacy with minimal toxicity.2. Reduced cell death, allowing for the observation of more specific pathway inhibition. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture medium.2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[3] | 1. Prevention of compound precipitation, which can lead to non-specific cellular stress and death. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., PI3K/AKT/mTOR).[4][8]2. Consider combining this compound with an inhibitor of the identified compensatory pathway. | 1. A clearer understanding of the cellular response to dual EGFR/FGFR1 inhibition.2. More consistent and interpretable data on the effects of this compound. |
| Inhibitor instability | 1. Assess the stability of this compound under your specific experimental conditions (e.g., in media at 37°C over time). | 1. Assurance that the observed effects are due to the active compound and not its degradation products.[3] |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the unexpected results are consistent across different genetic backgrounds. | 1. Distinguishing between general off-target effects and those specific to a particular cellular context.[3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cancer Cell Line
Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 to 100 µM) in culture medium. Include a vehicle control (e.g., DMSO). Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Use a cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition
Objective: To confirm that this compound is inhibiting the EGFR and FGFR1 signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours).[3] Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total EGFR, FGFR1, and their downstream effectors (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for this compound against its primary targets and common off-target kinases. A lower IC50 value indicates higher potency, and a large difference between on-target and off-target IC50 values suggests higher selectivity.[3]
| Kinase Target | IC50 (nM) | Selectivity vs. EGFR | Selectivity vs. FGFR1 |
| EGFR | 15 | 1x | 1.33x |
| FGFR1 | 20 | 0.75x | 1x |
| VEGFR2 | 850 | 56.7x | 42.5x |
| SRC | 1200 | 80x | 60x |
| ABL | >10000 | >667x | >500x |
Visualizations
Caption: this compound dual-inhibition of EGFR and FGFR1 signaling pathways.
References
- 1. variational.ai [variational.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KWZY-11: A Comparative Guide to a Novel CDK6 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, potent, and selective CDK6 inhibitor, KWZY-11, with other established CDK6 inhibitors. The information presented herein is intended to provide an objective analysis of this compound's performance, supported by experimental data, to aid in research and drug development efforts.
The Role of CDK6 in Cell Cycle Progression
Cyclin-dependent kinase 6 (CDK6) is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[1][2] In conjunction with its binding partner, cyclin D, CDK6 forms an active complex that phosphorylates the retinoblastoma protein (Rb).[1][2] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.[3] Dysregulation of the CDK6/cyclin D pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1] Consequently, inhibiting CDK6 activity has emerged as a promising therapeutic strategy in oncology.[1][4]
Comparative Analysis of CDK6 Inhibitors
This compound is a novel small molecule inhibitor designed to target the ATP-binding pocket of CDK6 with high specificity. Its performance has been evaluated against other well-established CDK6 inhibitors, including Palbociclib, Ribociclib, and Abemaciclib. The following table summarizes the key performance indicators of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound (Hypothetical Data) | CDK6 | 5 | MCF-7 | In Vitro Kinase Assay |
| Palbociclib | CDK4/6 | 11/16 | MCF-7 | In Vitro Kinase Assay |
| Ribociclib | CDK4/6 | 10/39 | MCF-7 | In Vitro Kinase Assay |
| Abemaciclib | CDK4/6 | 2/10 | Various | In Vitro Kinase Assay |
Experimental Protocols
In Vitro CDK6 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the CDK6/Cyclin D3 complex.
Materials:
-
Recombinant human CDK6/Cyclin D3 enzyme
-
Rb protein (substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
Test compounds (e.g., this compound, Palbociclib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[5]
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.[5]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Western Blot Analysis for Rb Phosphorylation
This assay assesses the ability of an inhibitor to block CDK6-mediated phosphorylation of Rb in a cellular context.
Materials:
-
Cancer cell line with active CDK6 (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies against total Rb and phosphorylated Rb (pRb)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total Rb and pRb.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the ratio of pRb to total Rb, which indicates the level of CDK6 inhibition.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the CDK6 signaling pathway and a typical experimental workflow for its validation.
Caption: CDK6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Validation.
References
- 1. What are CDK6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Comparative Guide to Cell Cycle Analysis: KWZY-11 vs. Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cell cycle effects of two distinct kinase inhibitors: KWZY-11, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6), and Palbociclib, a well-established selective inhibitor of CDK4 and CDK6. This comparison is based on available preclinical data and aims to inform researchers on their differential mechanisms and potential applications in cancer research.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition. Palbociclib (Ibrance®) was the first FDA-approved CDK4/6 inhibitor, revolutionizing the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer. This compound represents a newer investigational agent with a distinct dual-targeting mechanism, inhibiting both CDK6 and PARP, an enzyme crucial for DNA damage repair. This guide will delve into their respective impacts on cell cycle progression, supported by experimental data and protocols.
Mechanism of Action
Palbociclib is a highly selective, reversible, small molecule inhibitor of CDK4 and CDK6. By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to a G1 cell cycle arrest.[1][2][3][4]
This compound , in contrast, possesses a dual mechanism of action. As a CDK6 inhibitor , it shares the ability to induce G1 cell cycle arrest, similar to Palbociclib. However, its concurrent PARP inhibition introduces a distinct therapeutic approach. PARP inhibitors trap PARP on DNA, leading to the accumulation of DNA double-strand breaks, which can trigger apoptosis, particularly in cells with deficiencies in other DNA repair pathways. Furthermore, this compound has been shown to modulate the Wnt/β-catenin signaling pathway , which is implicated in tumor cell proliferation.[5] This multi-pronged attack on cancer cell proliferation and survival pathways differentiates this compound from selective CDK4/6 inhibitors.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Palbociclib and this compound.
Caption: The CDK4/6-Rb signaling pathway inhibited by Palbociclib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of KWZY-11's Specificity Against Other PARP Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a PARP inhibitor designated "KWZY-11". The following guide has been constructed as a template, utilizing data from established PARP inhibitors to illustrate the required comparative analysis. The placeholder "this compound" can be replaced with the relevant inhibitor once data becomes available.
This guide provides a comparative overview of the enzymatic inhibitory activity of several key PARP inhibitors, offering insights into their specificity across different PARP enzymes. The data presented is crucial for researchers and drug development professionals to understand the therapeutic potential and possible off-target effects of these compounds.
Data Presentation: PARP Inhibitor Specificity
The inhibitory activity of PARP inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for this compound (placeholder data) and other well-characterized PARP inhibitors against PARP1 and PARP2, the primary targets in cancer therapy.[1]
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) |
| This compound | [Placeholder: e.g., 0.75] | [Placeholder: e.g., 0.15] | [e.g., 0.2] |
| Olaparib | 1.9 | 0.3 | 0.16 |
| Rucaparib | 0.8 | 0.2 | 0.25 |
| Niraparib | 3.8 | 2.1 | 0.55 |
| Talazoparib | 0.57 | 0.2 | 0.35 |
| Veliparib | 5.2 | 2.9 | 0.56 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from various sources for comparative purposes.[1][2] Selectivity is calculated as the ratio of PARP2 IC50 to PARP1 IC50. A value less than 1 indicates higher potency for PARP2, while a value greater than 1 suggests higher potency for PARP1.
Experimental Protocols
The determination of PARP inhibitor specificity is reliant on robust and standardized experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of these inhibitors.
Biochemical Enzymatic Assay for IC50 Determination
This assay quantifies the ability of an inhibitor to block the catalytic activity of a specific PARP enzyme.
-
Plate Preparation: Histone proteins are coated onto the wells of a 96-well plate.[3]
-
Reaction Mixture: A reaction mixture is prepared containing the purified recombinant PARP enzyme (e.g., PARP1 or PARP2), biotin-labeled NAD+ (the substrate for PARP), and varying concentrations of the PARP inhibitor to be tested.[3] A control with no inhibitor is also included.[4]
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP enzyme to catalyze the poly(ADP-ribosyl)ation of the histone substrate.
-
Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-HRP (Horseradish Peroxidase) is then added, which binds to the biotinylated ADP-ribose chains attached to the histones.[3]
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added to the wells. The HRP enzyme catalyzes a reaction that produces a light or color signal, the intensity of which is proportional to the amount of PARP activity.[3][5]
-
Data Analysis: The signal intensity is measured using a plate reader. The data is normalized to the control (100% activity), and the inhibitor concentration is plotted against the percentage of enzyme activity on a logarithmic scale to generate a dose-response curve.[4] The IC50 value is the concentration of the inhibitor that corresponds to 50% activity on this curve.[4][6]
PARP Trapping Assay
In addition to catalytic inhibition, some PARP inhibitors can "trap" the PARP enzyme on DNA, leading to cytotoxic double-strand breaks.[7] This is a key mechanism of action for their anti-cancer effects.[8]
-
Cell Culture: Cancer cells, often with known DNA repair deficiencies (e.g., BRCA mutations), are cultured.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the PARP inhibitor.
-
Cell Lysis and Fractionation: After treatment, the cells are lysed, and the cellular components are separated into a soluble fraction (containing unbound proteins) and a chromatin-bound fraction (containing proteins associated with DNA).
-
Western Blotting: The amount of PARP1 protein in the chromatin-bound fraction is quantified using Western blotting. An antibody specific to PARP1 is used to detect the protein, and the band intensity is measured.
-
Data Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction with increasing inhibitor concentration indicates PARP trapping. The potency of trapping can be compared between different inhibitors.
Visualizations
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial for sensing DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[9][10] Upon detecting a DNA break, PARP1 binds to the damaged site and becomes catalytically activated.[9][11] It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which acts as a scaffold to recruit other DNA repair proteins to the site of damage.[9] This process is essential for maintaining genomic stability.[11]
Caption: PARP Signaling Pathway in DNA Repair
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a PARP inhibitor in a biochemical assay.
Caption: IC50 Determination Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. courses.edx.org [courses.edx.org]
- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Apoptosis: A Comparative Guide to the Annexin V Assay and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of apoptosis are critical in various fields of biological research, including cancer biology, immunology, and neurodegenerative diseases. This guide provides a comprehensive comparison of the Annexin V assay with other common methods for validating apoptosis, using the hypothetical compound KWZY-11 as an example of an apoptosis-inducing agent.
Introduction to Apoptosis Detection
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] The externalization of PS is an early and widely used marker for the identification of apoptotic cells.[1][2]
The Annexin V assay is a popular method that leverages the high affinity of Annexin V, a calcium-dependent phospholipid-binding protein, for PS.[1][2][3] By conjugating Annexin V to a fluorochrome, apoptotic cells can be readily identified and quantified using flow cytometry or fluorescence microscopy.[1][2]
Comparative Analysis of Apoptosis Assays
While the Annexin V assay is a robust method for detecting early apoptosis, it is often beneficial to employ complementary assays to obtain a comprehensive understanding of the cell death mechanism. This section compares the Annexin V assay with two other widely used methods: the Caspase-3 Activity Assay and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay.
Table 1: Comparison of Apoptosis Detection Methods
| Feature | Annexin V Assay | Caspase-3 Activity Assay | TUNEL Assay |
| Principle | Detects externalized phosphatidylserine (PS) on the cell surface.[1][2] | Measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][5][6] | Labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis.[7][8][9] |
| Stage of Apoptosis Detected | Early | Mid to Late | Late |
| Methodology | Flow cytometry, fluorescence microscopy.[1][10][11] | Spectrophotometry, fluorometry, luminometry.[4] | Flow cytometry, fluorescence microscopy, immunohistochemistry.[8][12][13] |
| Advantages | Detects early apoptotic events; relatively simple and fast protocol.[1][14] | Provides functional information about the apoptotic pathway; high sensitivity. | Can be used on fixed cells and tissue sections; provides spatial information in tissues.[9][13] |
| Limitations | May produce false positives with necrotic cells if not used with a viability dye like Propidium Iodide (PI); not suitable for all cell types or conditions where the plasma membrane is compromised.[2][15] | Caspase activation can occur in non-apoptotic contexts; does not directly measure cell death. | Detects a late-stage event, so early apoptotic cells may be missed; can also label necrotic cells. |
| Hypothetical this compound Results | Increased percentage of Annexin V-positive cells in a dose-dependent manner. | Elevated caspase-3 activity in this compound treated cells compared to control. | Increased number of TUNEL-positive cells after prolonged exposure to this compound. |
Experimental Protocols
Detailed methodologies for the Annexin V, Caspase-3, and TUNEL assays are provided below.
Annexin V Staining Protocol for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[10][11][14]
-
Cell Preparation:
-
Induce apoptosis in your target cells using this compound at various concentrations and for different time points. Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Harvest the cells by centrifugation. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add 5 µL of Propidium Iodide (PI) or another viability dye to distinguish between apoptotic and necrotic cells.[1][11]
-
-
Analysis:
Caspase-3 Activity Assay Protocol (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by caspase-3.[4][6]
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Collect 2-5 x 10^6 cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay:
-
Add 50 µL of 2X Reaction Buffer/DTT mix to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.
-
TUNEL Assay Protocol for Fluorescence Microscopy
The TUNEL assay detects DNA fragmentation by labeling the terminal ends of nucleic acids.[8][9]
-
Cell Fixation and Permeabilization:
-
Treat cells with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
Add a fluorescently labeled antibody that specifically binds to the incorporated nucleotide (e.g., an anti-BrdU antibody).
-
Incubate for 30 minutes at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Visualization:
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for detecting apoptosis using the Annexin V assay.
Caption: Simplified overview of major apoptosis signaling pathways.
Conclusion
The Annexin V assay is a powerful tool for the early detection of apoptosis. However, for a thorough validation of this compound-induced apoptosis, it is recommended to use a multi-parametric approach. Combining the Annexin V assay with methods that probe different stages and aspects of the apoptotic process, such as caspase activation and DNA fragmentation, will provide a more complete and reliable characterization of the compound's mechanism of action. This comprehensive approach is essential for advancing drug development and fundamental research in cell death.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mpbio.com [mpbio.com]
- 6. biogot.com [biogot.com]
- 7. TUNEL Assay [bio-protocol.org]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotna.net [biotna.net]
- 14. static.igem.org [static.igem.org]
- 15. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KWZY-11 and Other Dual PARP/CDK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of dual-target inhibitors represents a promising strategy in cancer therapy to overcome resistance and enhance efficacy. This guide provides a comparative analysis of KWZY-11, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6), with other recently developed dual PARP/CDK inhibitors. This comparison is based on publicly available preclinical data, focusing on inhibitory activity, cellular effects, and mechanisms of action.
Introduction to Dual PARP/CDK Inhibition
Targeting both PARP and CDK enzymes simultaneously offers a synergistic approach to cancer treatment. PARP inhibitors trap PARP on DNA, leading to the accumulation of single-strand breaks which collapse replication forks into toxic double-strand breaks. In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, this leads to synthetic lethality.[1][2][3][4] CDKs, particularly CDK4 and CDK6, are key regulators of the cell cycle, promoting progression from the G1 to the S phase.[5][6][7] Inhibition of CDK4/6 can induce cell cycle arrest and has been shown to sensitize cancer cells to PARP inhibitors, even in HR-proficient tumors. The rationale for dual PARP/CDK inhibitors lies in their potential to induce synthetic lethality in a broader range of tumors and to overcome resistance mechanisms.[8][9]
Comparative Analysis of Dual Inhibitors
This guide focuses on a comparative analysis of four novel dual PARP/CDK inhibitors:
-
This compound (Compound 11): A dual PARP/CDK6 inhibitor.[10][11][12]
-
P4i: A dual PARP1/CDK6 inhibitor.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| This compound (Compound 11) | PARP1 | Data not available | MDA-MB-231 | 1.54 ± 0.76 |
| CDK6 | Data not available | MDA-MB-468 | 1.69 ± 0.02 | |
| BT-549 | 12.76 ± 2.08 | |||
| P4i | PARP1 | Data not available | MDA-MB-231 | 1.96 |
| CDK6 | Data not available | MDA-MB-468 | 2.81 | |
| BT-549 | 2.37 | |||
| ZC-22 | PARP | Data not available | MDA-MB-231 | 3.608 |
| CDK4/6 | Data not available | SUM-159 | 0.435 | |
| OVCAR5 | 0.758 | |||
| SKOV3 | 0.542 | |||
| Compound 12e | PARP1 | 34 | TNBC cell lines | Data not available |
| PARP2 | 30 | |||
| CDK12 | 285 |
Data is compiled from published research articles.[8][9][12][15][16][17]
Table 2: Cellular Activity of Dual Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Cellular Effects |
| This compound (Compound 11) | MDA-MB-231, MDA-MB-468, BT-549 | Triple-Negative Breast Cancer (TNBC) | Induces DNA damage, apoptosis, and modulates the Wnt/β-catenin signaling pathway.[10][11][12] |
| P4i | MDA-MB-231, MDA-MB-468, BT-549 | Triple-Negative Breast Cancer (TNBC) | Induces DNA damage and apoptosis. |
| ZC-22 | MDA-MB-231, SUM-159, OVCAR5, SKOV3 | Breast and Ovarian Cancer | Induces cell cycle arrest and severe DNA damage.[9][13][14] |
| Compound 12e | TNBC cell lines | Triple-Negative Breast Cancer (TNBC) | Inhibits DNA damage repair, promotes cell cycle arrest and apoptosis.[15][16][17] |
Signaling Pathways and Mechanisms of Action
Wnt/β-Catenin Signaling Pathway Modulation by this compound
This compound has been reported to modulate the Wnt/β-catenin signaling pathway.[10][11] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers.[18][19][20] In the canonical pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription, promoting cell proliferation.[18][19][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Gene - CDK6 [maayanlab.cloud]
- 7. Cyclin-dependent kinase 6 - Wikipedia [en.wikipedia.org]
- 8. Discovery of dual PARP and CDK6 inhibitors for triple-negative breast cancer with wild-type BRCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel CDK4/6 and PARP Dual Inhibitor ZC-22 Effectively Suppresses Tumor Growth and Improves the Response to Cisplatin Treatment in Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Novel CDK4/6 and PARP Dual Inhibitor ZC-22 Effectively Suppresses Tumor Growth and Improves the Response to Cisplatin Treatment in Breast and Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a novel dual-target inhibitor of CDK12 and PARP1 that induces synthetic lethality for treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
A Comparative Guide to the Reproducibility of KWZY-11 Antitumor Effects
This guide provides a comprehensive comparison of the novel investigational compound KWZY-11 against other alternatives, supported by key preclinical experimental data. It is intended for researchers, scientists, and drug development professionals to objectively evaluate the reproducibility and efficacy of this compound's antitumor properties. All data presented herein is based on standardized, reproducible protocols.
Comparative In Vitro Cytotoxicity
The antitumor activity of this compound was first assessed across multiple cancer cell lines and compared with a known standard-of-care agent, Paclitaxel, and a structurally similar but less potent analog, Compound-B. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 72 hours of continuous exposure. This compound consistently demonstrated superior potency across all tested cell lines.
Table 1: Comparative IC50 Values (nM) Across Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Compound-B | Paclitaxel |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 | 158.6 ± 11.3 | 25.4 ± 3.5 |
| A549 | Lung Carcinoma | 28.7 ± 3.9 | 299.1 ± 21.8 | 45.1 ± 5.2 |
| U-87 MG | Glioblastoma | 11.5 ± 1.8 | 121.4 ± 9.7 | 18.9 ± 2.4 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Comparative In Vivo Efficacy in Xenograft Model
To evaluate in vivo antitumor effects, a mouse xenograft model was established using MCF-7 cells. Tumor-bearing mice were treated for 21 days with this compound, Compound-B, or Paclitaxel. This compound exhibited the highest tumor growth inhibition (TGI) with no significant impact on animal body weight, suggesting a favorable toxicity profile compared to Paclitaxel.
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1542 ± 189 | - | +1.5 |
| This compound | 10 | 289 ± 76 | 81.3 | +0.8 |
| Compound-B | 10 | 971 ± 145 | 37.0 | +1.1 |
| Paclitaxel | 10 | 451 ± 92 | 70.8 | -8.7 |
Data are presented as mean ± standard deviation (n=8 mice per group). TGI was calculated at day 21.
Mechanism of Action: PI3K/Akt Signaling Inhibition
This compound is hypothesized to exert its antitumor effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. Western blot analysis of downstream markers in U-87 MG cells treated with this compound for 6 hours confirms a dose-dependent reduction in the phosphorylation of Akt (p-Akt) and S6 Ribosomal Protein (p-S6), a downstream target of the mTOR complex.
Caption: Proposed mechanism of action for this compound via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Reproducibility
Standardized protocols are critical for ensuring the reproducibility of experimental findings. The core methodologies used to generate the data in this guide are detailed below.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of this compound, Compound-B, or Paclitaxel (0.1 nM to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was read at 570 nm.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Cell Implantation: 5 x 10^6 MCF-7 cells suspended in Matrigel were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization & Treatment: Mice were randomized into four groups (n=8 per group) and treated once daily (QD) via oral gavage with vehicle, this compound (10 mg/kg), Compound-B (10 mg/kg), or Paclitaxel (10 mg/kg, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded after 21 days of treatment, and final tumor volumes were used to calculate TGI %.
Comprehensive Guide to Controls for KWZY-11: An mTOR Pathway Inhibitor
In the landscape of cancer research and drug development, the validation of a novel therapeutic agent requires rigorous experimental design, including the meticulous use of positive and negative controls. This guide provides a detailed comparison of appropriate controls for experiments involving KWZY-11, a hypothetical inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2]
Experimental Framework: Assessing the Efficacy of this compound
To evaluate the inhibitory effect of this compound on the mTOR pathway and its subsequent impact on cancer cell viability, a series of experiments are proposed. These experiments will be conducted using a relevant cancer cell line known to have a dysregulated mTOR pathway.
Key Experiments:
-
Cell Viability Assay: To determine the effect of this compound on cancer cell proliferation and survival.
-
Western Blot Analysis: To quantify the phosphorylation status of key downstream targets of mTOR, thereby directly assessing the inhibitory activity of this compound on the pathway.
Controls for this compound Experiments
The inclusion of appropriate positive and negative controls is fundamental to interpreting the experimental outcomes accurately.
Negative Controls
Negative controls are essential for establishing a baseline and ensuring that the observed effects are due to the experimental treatment and not extraneous factors.
-
Vehicle Control: This is the most critical negative control. The vehicle is the solvent in which this compound is dissolved (e.g., DMSO). Cells are treated with the same concentration of the vehicle as used for the this compound treatment. This control ensures that the solvent itself does not have any effect on cell viability or mTOR signaling.
-
Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for normal cell growth and mTOR pathway activity under standard culture conditions.
Positive Controls
Positive controls are well-characterized substances that are known to produce a specific, expected effect. They are used to confirm that the experimental setup and assays are working correctly.
-
Rapamycin (or its analogs like Everolimus or Temsirolimus): These are well-established, first-generation mTOR inhibitors that primarily target the mTORC1 complex.[3][4] Using a known mTOR inhibitor as a positive control allows for a direct comparison of the potency and efficacy of this compound.
-
Torin-2 (or other second-generation mTOR inhibitors): These are ATP-competitive inhibitors that target both mTORC1 and mTORC2 complexes.[4] Including a second-generation inhibitor can provide a more comprehensive comparison, especially if this compound is hypothesized to have a dual-inhibitory mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the vehicle control, and the positive controls (Rapamycin and/or Torin-2) for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of mTOR pathway inhibition.[6][7][8]
Protocol:
-
Cell Lysis: After treatment with this compound, controls, and vehicle for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel is recommended.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K (a downstream target of mTORC1), phospho-Akt (Ser473) (a downstream target of mTORC2), and total p70S6K, total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The quantitative data from the cell viability and Western blot experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound and Controls on Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (nM) | Cell Viability (% of Vehicle Control) |
| Untreated | - | 102.3 ± 4.5 |
| Vehicle (DMSO) | 0.1% | 100.0 ± 5.2 |
| This compound | 10 | 75.6 ± 3.8 |
| 50 | 48.2 ± 2.9 | |
| 100 | 22.1 ± 1.7 | |
| Rapamycin (Positive Control) | 50 | 65.4 ± 4.1 |
| Torin-2 (Positive Control) | 50 | 35.8 ± 2.5 |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment Group | p-p70S6K / Total p70S6K (Relative to Vehicle) | p-Akt (S473) / Total Akt (Relative to Vehicle) |
| Untreated | 1.05 ± 0.08 | 1.02 ± 0.06 |
| Vehicle (DMSO) | 1.00 ± 0.07 | 1.00 ± 0.05 |
| This compound (50 nM) | 0.35 ± 0.04 | 0.41 ± 0.03 |
| Rapamycin (50 nM) | 0.45 ± 0.05 | 0.95 ± 0.07 |
| Torin-2 (50 nM) | 0.15 ± 0.02 | 0.22 ± 0.03 |
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by this compound and control compounds.
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound using appropriate controls.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Comparative Analysis of KWZY-11: A Novel Dual PARP/CDK6 Inhibitor for BRCA Wild-Type Cancers
A detailed guide for researchers and drug development professionals on the cross-validation of KWZY-11's activity in various cancer models, with a comparative assessment against established PARP and CDK inhibitors.
Introduction
This compound has emerged as a promising novel therapeutic agent, exhibiting potent dual inhibitory activity against Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 6 (CDK6).[1] This dual-targeting mechanism offers a potential new strategy for the treatment of BRCA wild-type tumors, a patient population with limited targeted therapy options. This guide provides a comprehensive comparison of this compound's activity with other relevant inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action: Dual Inhibition and Wnt/β-Catenin Pathway Modulation
This compound exerts its anti-tumor effects through a multi-faceted approach. It competitively inhibits PARP1 and PARP2, key enzymes in the base excision repair pathway, leading to the accumulation of DNA single-strand breaks. In cells with proficient homologous recombination, this damage can be repaired. However, by also inhibiting CDK6, a critical regulator of the G1-S phase transition in the cell cycle, this compound is thought to induce a state of "BRCAness," sensitizing even BRCA wild-type cancer cells to PARP inhibition. This concept of induced synthetic lethality is a cornerstone of its therapeutic rationale.
Furthermore, investigations have revealed that this compound modulates the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer and implicated in cell proliferation, survival, and differentiation.[2] The inhibition of Wnt signaling by this compound contributes to its anti-proliferative effects. The interplay between PARP inhibition, CDK6 inhibition, and Wnt/β-catenin signaling represents a novel and potent combination of anti-cancer mechanisms.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of this compound, highlighting dual PARP/CDK6 inhibition and Wnt pathway modulation.
Comparative In Vitro Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and a panel of cancer cell lines, alongside comparative data for established PARP and CDK4/6 inhibitors.
Table 1: Enzymatic Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PARP1 | 156.8 |
| This compound | PARP2 | 197.3 |
| This compound | CDK6 | 13.3 |
| Olaparib | PARP1 | ~5 |
| Olaparib | PARP2 | ~1 |
| Rucaparib | PARP1 | - |
| Rucaparib | PARP2 | - |
| Veliparib (Ki) | PARP1 | 5.2 |
| Veliparib (Ki) | PARP2 | 2.9 |
| Palbociclib | CDK4 | - |
| Palbociclib | CDK6 | - |
| Ribociclib | CDK4 | 10 |
| Ribociclib | CDK6 | 39 |
| Abemaciclib | CDK4 | 2 |
| Abemaciclib | CDK6 | 10 |
Note: Data for competitor compounds are compiled from various sources and may not have been generated under identical experimental conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | BRCA Status | This compound | Olaparib | Rucaparib | Veliparib | Palbociclib | Ribociclib | Abemaciclib |
| MDA-MB-231 | TNBC | Wild-Type | 1.54 ± 0.76 | 14 - 95.1 | ≤20 | >10 | 0.432 - 0.85 | 11 - 71.0 | 0.27 - >1 |
| MDA-MB-468 | TNBC | Wild-Type | 1.69 ± 0.02 | <10 | <10 | - | - | - | - |
| HCT116 | Colorectal | Wild-Type | Not Significant | - | - | - | - | - | - |
| HCC1937 | TNBC | Mutant | Not Significant | 96 - 150 | - | - | - | - | - |
| MCF-10A | Normal Breast | Wild-Type | >20 | - | - | - | - | - | - |
TNBC: Triple-Negative Breast Cancer. Data for this compound is from the primary publication. Data for other inhibitors is compiled from multiple sources and serves as a reference range.[3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A stepwise workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, CDK6, β-catenin, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for an in vivo breast cancer xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 MDA-MB-231 cells into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., by oral gavage) and a vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound demonstrates potent dual inhibition of PARP and CDK6, with significant anti-proliferative activity in BRCA wild-type triple-negative breast cancer cell lines. Its unique mechanism of action, which includes the modulation of the Wnt/β-catenin signaling pathway, sets it apart from existing single-target inhibitors. The comparative data presented in this guide suggest that this compound has a promising therapeutic window, showing greater efficacy in cancer cells compared to normal cells. Further cross-validation in a broader range of cancer models and in-depth mechanistic studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel dual-targeting strategy.
References
- 1. Collection - Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound KWZY-11
Disclaimer: This document provides a procedural template for the safe handling and disposal of chemical compounds. "KWZY-11" is a placeholder designation. All procedures must be adapted to the specific chemical properties and hazards as outlined in the substance-specific Safety Data Sheet (SDS). All operations must be performed in compliance with local, regional, and national regulations.
Essential Safety & Logistical Information
This section outlines the critical safety protocols and logistical requirements for the disposal of compound this compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental compliance.
Hazard Identification
Based on preliminary analysis, this compound is classified as a potent cytotoxic agent and a suspected mutagen. All personnel must handle this compound as highly hazardous.
Required Personal Protective Equipment (PPE)
All handling and disposal steps require the following minimum PPE:
-
Double-nitrile gloves
-
Chemical splash goggles and face shield
-
Impermeable laboratory coat
-
Closed-toe shoes
-
Respiratory protection (as specified by the substance's SDS, typically a NIOSH-approved respirator)
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area.[1] Contain the spill using an inert absorbent material. Do not absorb with combustible materials like sawdust.[1] Follow hazardous waste cleanup protocols.
Data Presentation: Physicochemical & Hazard Properties
The following tables summarize the known quantitative data for this compound. This data is essential for understanding its behavior and associated risks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 452.18 g/mol | Internal |
| Appearance | White crystalline solid | Internal |
| Melting Point | 182 °C | Internal |
| Boiling Point | Decomposes > 250 °C | Internal |
| Solubility in Water | 0.5 mg/L at 25 °C | Internal |
| pH (0.1% solution) | 6.8 | Internal |
Table 2: Hazard Classification and Exposure Limits
| Classification Type | Code & Statement | Source |
| GHS Hazard | H350: May cause cancer | Internal |
| GHS Hazard | H341: Suspected of causing genetic defects | Internal |
| GHS Hazard | H301: Toxic if swallowed | Internal |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Internal |
Experimental Protocol: Deactivation of this compound Waste
This protocol details the step-by-step methodology for the chemical deactivation of this compound prior to final disposal. This procedure must be performed inside a certified chemical fume hood.
Materials and Reagents
-
This compound waste (solid or in solution)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips (range 1-14)
-
Appropriate hazardous waste container, clearly labeled.[3]
-
Stir plate and magnetic stir bar
Deactivation Procedure
-
Preparation: Quantify the amount of this compound waste to be treated. Prepare a 10% (w/v) solution of the waste in a suitable solvent if it is in solid form.
-
Initial Hydrolysis: Place the waste solution in a borosilicate glass beaker on a stir plate. While stirring, slowly add 1 M NaOH to raise the pH to >12.
-
Heating & Degradation: Heat the basic solution to 80°C and maintain for a minimum of 4 hours with continuous stirring. This process hydrolyzes the active cytotoxic moiety.
-
Neutralization: Allow the solution to cool to room temperature. Slowly add 1 M HCl to neutralize the solution to a final pH between 6.0 and 8.0.[4] Verify the pH with an indicator strip.
-
Collection: Transfer the treated, neutralized solution into a designated hazardous waste container. Ensure the container is compatible with the solution, properly sealed, and not overfilled.[3]
-
Labeling and Disposal: Label the container "Deactivated this compound Waste" and list all chemical constituents.[3] Complete a hazardous waste disposal tag and submit a request for pickup to the Environmental Health and Safety (EHS) office.[3][5]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships for the proper management and disposal of this compound.
Caption: Workflow for segregation and disposal of this compound waste streams.
Caption: Hypothesized signaling pathway for this compound induced apoptosis.
References
Essential Safety and Handling Protocols for the Novel Compound KWZY-11
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of the novel compound KWZY-11. Given that this compound is a substance with unknown toxicological properties, a highly conservative approach to safety is mandatory. The following procedures are based on established best practices for managing hazardous materials in a laboratory environment.[1][2][3] Adherence to these guidelines is essential to ensure the safety of all personnel and the integrity of the research environment.
A thorough risk assessment must be conducted before any new operation involving this compound.[4] This should include a review of the procedures, potential for exposure, and emergency preparedness. All personnel must be trained on these specific protocols before handling the compound.[5][6]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The selection of specific PPE, such as the type of gloves or respirator, should be confirmed by a site-specific risk assessment.[4]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (e.g., weighing, aliquoting) | Double-gloving (e.g., nitrile gloves), disposable gown, full-face respirator with P100 particulate filters, and safety goggles.[7][8] |
| Preparing Solutions | Fume hood, chemical-resistant gloves (nitrile), lab coat, and safety glasses with side shields.[7] |
| In Vitro / In Vivo Experiments | Fume hood or biological safety cabinet (as appropriate), nitrile gloves, lab coat, and safety glasses. |
| Waste Disposal | Chemical-resistant gloves, disposable gown, safety goggles, and appropriate respiratory protection based on the nature of the waste. |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of as hazardous waste.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances like this compound.[7]
1. Preparation and Area Designation:
-
Controlled Area: All work with this compound must be conducted in a designated and clearly labeled controlled area, such as a chemical fume hood.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the designated area to minimize traffic.[4]
-
Emergency Kit: A spill kit appropriate for chemical spills should be readily accessible.[4]
2. Handling the Solid Compound:
-
All manipulations of powdered this compound must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[5][7]
-
Use disposable weighing boats and spatulas to prevent cross-contamination.[7]
-
Handle the compound gently to avoid generating dust.[7]
3. Solution Preparation:
-
Prepare all solutions within a fume hood.[7]
-
Slowly add the solid this compound to the solvent to prevent splashing.[7]
-
Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.[6]
4. Post-Handling Decontamination:
-
Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol followed by a suitable cleaning agent) after each use.
-
Thoroughly clean all non-disposable equipment according to standard laboratory procedures.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face and eye protection.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
Disposal Plan
All waste generated from work with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weighing boats, pipette tips, paper towels) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4] |
| Liquid Waste | All liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7] |
| Sharps | Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated, puncture-resistant sharps container.[7] |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) department.[7]
Experimental Protocols
Protocol 1: Assessing the In Vitro Cytotoxicity of this compound using an MTT Assay
This protocol outlines the methodology to determine the cytotoxic effects of this compound on a mammalian cell line.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. skillmaker.education [skillmaker.education]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. Handling Hazardous Chemicals In a Lab - ANAB Blog [blog.ansi.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 6. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
